molecular formula C17H17Cl2N5O4 B15135118 Disperse red 324 CAS No. 71617-28-2

Disperse red 324

Cat. No.: B15135118
CAS No.: 71617-28-2
M. Wt: 426.3 g/mol
InChI Key: ZUPIQBGINDIKCE-UHFFFAOYSA-N
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Description

Disperse red 324 is a useful research compound. Its molecular formula is C17H17Cl2N5O4 and its molecular weight is 426.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

71617-28-2

Molecular Formula

C17H17Cl2N5O4

Molecular Weight

426.3 g/mol

IUPAC Name

N-[4-chloro-2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(2-hydroxypropylamino)phenyl]acetamide

InChI

InChI=1S/C17H17Cl2N5O4/c1-9(25)8-20-15-7-16(21-10(2)26)17(6-13(15)19)23-22-14-4-3-11(24(27)28)5-12(14)18/h3-7,9,20,25H,8H2,1-2H3,(H,21,26)

InChI Key

ZUPIQBGINDIKCE-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Disperse Red 324: Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 324 is a disperse dye, a class of synthetic dyes with low water solubility, applied in a dispersed state for coloring hydrophobic fibers. This technical guide provides a detailed overview of the chemical structure of this compound and outlines a plausible synthesis pathway based on established principles of azo dye chemistry. This document is intended for an audience with a strong background in organic chemistry and chemical synthesis.

Chemical Structure and Identification

This compound is chemically identified as N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxypropyl)amino)phenyl)acetamide. Its key identifiers are:

  • CAS Number: 71617-28-2

  • Molecular Formula: C₁₇H₁₇Cl₂N₅O₄

  • Molecular Weight: 426.25 g/mol

The molecular structure of this compound is characterized by a central azo bridge (-N=N-) connecting two substituted phenyl rings. This azo chromophore is responsible for the dye's red color.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxypropyl)amino)phenyl)acetamide
CAS Number 71617-28-2
Molecular Formula C₁₇H₁₇Cl₂N₅O₄
Molecular Weight 426.25 g/mol
Class Azo Disperse Dye

Proposed Synthesis Pathway

Based on the structure of this compound, the synthesis can be logically divided into the preparation of two key intermediates followed by their reaction to form the final dye.

Step 1: Diazotization of 2-chloro-4-nitroaniline

The synthesis would commence with the diazotization of 2-chloro-4-nitroaniline. This reaction is typically carried out by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Preparation of the Coupling Component

The coupling component required is N-(4-chloro-5-((2-hydroxypropyl)amino)phenyl)acetamide. The synthesis of this intermediate would likely involve the amination of a suitable precursor, such as N-(4,5-dichloro-2-aminophenyl)acetamide, with 1-amino-2-propanol.

Step 3: Azo Coupling Reaction

The final step is the azo coupling reaction, where the diazonium salt of 2-chloro-4-nitroaniline is reacted with the prepared coupling component, N-(4-chloro-5-((2-hydroxypropyl)amino)phenyl)acetamide. This reaction is typically performed under mildly acidic to neutral conditions. The electron-rich coupling component undergoes electrophilic substitution by the diazonium ion to form the stable azo dye, this compound.

Disperse_Red_324_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling_component Step 2: Coupling Component Preparation cluster_azo_coupling Step 3: Azo Coupling A 2-chloro-4-nitroaniline B Diazonium Salt A->B NaNO₂, HCl 0-5 °C F This compound B->F C N-(4,5-dichloro-2-aminophenyl)acetamide E N-(4-chloro-5-((2-hydroxypropyl)amino)phenyl)acetamide C->E Amination D 1-amino-2-propanol D->E Amination E->F

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis of this compound. However, general procedures for the diazotization of aromatic amines and subsequent azo coupling reactions are well-documented in organic chemistry literature.

General Diazotization Protocol (Illustrative):

  • Dissolve the primary aromatic amine (e.g., 2-chloro-4-nitroaniline) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C with vigorous stirring.

  • Continue stirring for a short period after the addition is complete to ensure full conversion to the diazonium salt.

General Azo Coupling Protocol (Illustrative):

  • Dissolve the coupling component in a suitable solvent.

  • Adjust the pH of the coupling component solution to the optimal range for the specific reaction (typically mildly acidic to neutral).

  • Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with continuous stirring, while maintaining a low temperature.

  • Allow the reaction to proceed until the formation of the azo dye is complete, often indicated by a color change and precipitation of the product.

  • Isolate the product by filtration, wash with water to remove salts and impurities, and dry.

Quantitative Data

No specific quantitative data, such as reaction yields, spectroscopic data (NMR, IR, UV-Vis), or detailed physical properties for this compound, were found in the publicly available scientific literature. For research purposes, it would be necessary to synthesize the compound and perform full analytical characterization to determine these parameters.

Conclusion

This compound is an azo disperse dye with a well-defined chemical structure. While a specific, documented synthesis pathway is not publicly available, a plausible route involving the diazotization of 2-chloro-4-nitroaniline and coupling with N-(4-chloro-5-((2-hydroxypropyl)amino)phenyl)acetamide can be proposed based on fundamental principles of azo dye chemistry. Researchers and scientists interested in this compound would need to develop and optimize a specific synthetic protocol and perform comprehensive analytical characterization to obtain quantitative data. This guide provides a foundational understanding for such endeavors.

A Technical Guide to the Photophysical Characterization of Disperse Red 324

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 324 is an anthraquinone-derived red dye utilized in various applications, including plastics and textiles.[1][2] A thorough understanding of its photophysical properties, specifically its molar absorptivity and fluorescence quantum yield, is crucial for optimizing its use and for novel applications in fields such as biomedical imaging and sensor development. While specific, publicly available data on the quantum yield and molar absorptivity of this compound is not readily found in the searched literature, this guide provides detailed experimental protocols for the determination of these essential parameters. The methodologies outlined below are established techniques in photophysical chemistry and can be readily adapted for the characterization of this compound.

Data Presentation

As no pre-existing data was found in the literature for this compound, the following table is provided as a template for researchers to populate with their own experimental findings.

Photophysical ParameterSymbolValueUnitsConditions (Solvent, Temp.)
Molar AbsorptivityεM⁻¹cm⁻¹
Fluorescence Quantum YieldΦf

Experimental Protocols

Determination of Molar Absorptivity (ε)

The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using Beer-Lambert's law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration of the substance.[3][4][5][6]

Materials and Equipment:

  • This compound

  • High-purity solvent (e.g., ethanol, methanol, or another suitable solvent in which the dye is soluble)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations. Use volumetric flasks to ensure accuracy.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

    • Use the pure solvent as a blank to calibrate the spectrophotometer.

    • Measure the absorbance of each of the diluted solutions at the determined λmax. It is recommended to measure each concentration multiple times to ensure precision.[3]

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

    • According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.[4][5]

    • Perform a linear regression on the data points. The slope of the line will be equal to the molar absorptivity (ε) if the path length (b) is 1 cm.[3][6]

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be determined by a relative method, comparing the dye's fluorescence to a standard with a known quantum yield, or by an absolute method using an integrating sphere.[7][8][9]

Relative Method

This method compares the integrated fluorescence intensity of the unknown sample to that of a standard fluorescent dye with a known quantum yield.[9]

Materials and Equipment:

  • This compound solution of known absorbance at the excitation wavelength

  • A standard dye solution with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95) that absorbs at a similar wavelength to the sample.[10]

  • High-purity solvent

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measurement:

    • Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Using a fluorometer, record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

  • Data Analysis: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    Where:

    • Φf,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent. (If the same solvent is used for both, this term cancels out).

Absolute Method

This method uses an integrating sphere to collect all the light emitted from the sample.[7][8]

Materials and Equipment:

  • This compound solution

  • Fluorometer equipped with an integrating sphere accessory

  • High-purity solvent

  • Optical cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • Measurement:

    • Place the cuvette containing the pure solvent in the integrating sphere and measure the scattering of the excitation light.

    • Replace the solvent with the sample solution and measure the emission spectrum. The integrating sphere captures both the emitted and scattered light.

  • Data Analysis: The instrument's software calculates the fluorescence quantum yield by comparing the integrated intensity of the emission spectrum to the amount of light absorbed by the sample.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of molar absorptivity and fluorescence quantum yield.

G Experimental Workflow for Photophysical Characterization cluster_MolarAbsorptivity Molar Absorptivity (ε) Determination cluster_QuantumYield Fluorescence Quantum Yield (Φf) Determination cluster_AbsoluteQY Absolute Method MA1 Prepare Stock Solution of this compound MA2 Create Serial Dilutions MA1->MA2 MA3 Measure Absorbance (UV-Vis) MA2->MA3 MA4 Plot Absorbance vs. Concentration MA3->MA4 MA5 Calculate ε from Slope MA4->MA5 End Characterization Complete MA5->End QY1 Prepare Dilute Sample & Standard Solutions QY2 Measure Absorbance (UV-Vis) QY1->QY2 QY3 Measure Fluorescence Emission (Fluorometer) QY1->QY3 AQY1 Use Integrating Sphere QY1->AQY1 Alternative Path QY4 Calculate Φf (Relative Method) QY2->QY4 QY3->QY4 QY4->End AQY2 Measure Emission and Scattering AQY1->AQY2 AQY3 Direct Calculation of Φf AQY2->AQY3 AQY3->End Start Start Characterization Start->MA1 Start->QY1

Caption: Workflow for determining molar absorptivity and quantum yield.

References

Solubility of Disperse Red 324 in Various Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Red 324, an anthraquinone-based dye. While primarily utilized in the textile and plastics industries, the broader class of anthraquinone compounds is of interest in biomedical research due to the diverse biological activities exhibited by some of its members. This document outlines the known solubility profile of this compound, provides a detailed experimental protocol for its quantitative determination in organic solvents, and discusses potential biological interactions relevant to toxicology and drug development.

Introduction to this compound

This compound is a synthetic dye belonging to the anthraquinone chemical class. Anthraquinone and its derivatives are characterized by a 9,10-dioxoanthracene core structure. While this compound is noted for its use as a colorant and a fluorescent dye in various industrial applications, the potential for biological activity is an area of increasing interest for researchers.[1] Some anthraquinone compounds have been investigated for their cytotoxic and genotoxic properties.[2][3][4][5] Therefore, a thorough understanding of the physicochemical properties of this compound, such as its solubility, is fundamental for any scientific investigation, from materials science to toxicological assessment.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide array of common organic solvents is not extensively available in published literature. Generally, anthraquinone-based dyes are characterized by their poor solubility in water and varying degrees of solubility in organic solvents, which often increases with temperature.[6][7] Disperse dyes are known to be sparingly soluble, a property that is critical for their application in dyeing processes.[8][9] For research and development purposes, the precise solubility in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol is a critical parameter for preparing stock solutions for biological assays.

Table 1: Quantitative Solubility of this compound in Selected Organic Solvents

SolventChemical FormulaPolarity IndexSolubility (g/L) at 25°C
AcetoneC₃H₆O5.1Data not available
ChloroformCHCl₃4.1Data not available
Dimethylformamide (DMF)C₃H₇NO6.4Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not available
EthanolC₂H₅OH4.3Data not available
MethanolCH₃OH5.1Data not available
TolueneC₇H₈2.4Data not available

Note: The absence of published data necessitates experimental determination of solubility for specific applications. A detailed protocol for this determination is provided in the following section.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the equilibrium shake-flask method followed by UV-Vis spectrophotometry.

3.1. Materials and Equipment

  • This compound (solid)

  • Organic solvent of choice (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or appropriate for the solvent)

3.2. Methodology

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Perform serial dilutions to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration to generate a calibration curve and determine the linear regression equation.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

    • Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the suspension to settle.

    • Centrifuge the sample to further separate the undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining particulates.

    • Dilute the filtered saturated solution with a known factor to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the calibration curve equation to calculate its concentration.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

G cluster_prep Phase 1: Calibration cluster_equilibration Phase 2: Saturation cluster_analysis Phase 3: Measurement & Calculation stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure_standards Measure Absorbance of Standards dilutions->measure_standards plot_curve Plot Calibration Curve measure_standards->plot_curve calculate Calculate Solubility plot_curve->calculate Use Calibration Curve add_excess Add Excess Dye to Solvent agitate Agitate at Constant Temperature add_excess->agitate settle Settle and Centrifuge agitate->settle filter_sample Filter Supernatant settle->filter_sample dilute_sample Dilute Saturated Solution filter_sample->dilute_sample measure_sample Measure Sample Absorbance dilute_sample->measure_sample measure_sample->calculate

Experimental workflow for determining the solubility of this compound.

Potential Biological Interactions and Signaling Pathways

For professionals in drug development and toxicology, understanding the potential for off-target or toxic effects of a compound is crucial. While this compound itself has not been extensively studied for biological activity, related anthraquinone and disperse dyes have been shown to possess genotoxic properties.[2][3]

The primary mechanism of genotoxicity for some of these compounds is through interaction with DNA.[10][11] This can occur via several mechanisms, including:

  • DNA Intercalation: The planar structure of the anthraquinone core can insert between the base pairs of the DNA double helix, potentially leading to frameshift mutations.

  • Topoisomerase II Inhibition: Some anthraquinone derivatives can inhibit the function of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to double-strand breaks in the DNA.[4]

  • Formation of DNA Adducts: Reactive metabolites of these dyes could potentially form covalent bonds with DNA bases.

These DNA-damaging events can trigger cellular signaling pathways such as the DNA Damage Response (DDR). The DDR is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair. If the damage is too severe to be repaired, these pathways can induce apoptosis (programmed cell death) or cellular senescence. Chronic exposure to genotoxic agents can lead to an accumulation of mutations, which is a key factor in carcinogenesis.

G compound Disperse Dye (e.g., Anthraquinone-based) cell Cellular Uptake compound->cell dna Interaction with Nuclear DNA (Intercalation / Enzyme Inhibition) cell->dna damage DNA Damage (e.g., Double-Strand Breaks) dna->damage ddr Activation of DNA Damage Response (DDR) Pathway damage->ddr repair DNA Repair ddr->repair Successful apoptosis Apoptosis / Senescence ddr->apoptosis Unsuccessful / Severe Damage

Potential signaling pathway following cellular exposure to a genotoxic disperse dye.

Conclusion

This compound is an anthraquinone dye with limited publicly available data on its solubility in common organic solvents. For researchers and scientists, particularly those in drug development and toxicology, it is imperative to experimentally determine its solubility for accurate and reproducible results in any study. The provided shake-flask and spectrophotometric protocol offers a robust method for this purpose. Furthermore, while specific data on this compound is scarce, the known genotoxic potential of related compounds warrants careful consideration of its potential to interact with DNA and activate cellular damage response pathways. This guide serves as a foundational resource for the safe and effective use of this compound in a research context.

References

Photophysical Characteristics of Disperse Red 324 in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Expected Photophysical Profile of Disperse Red 324

This compound, as an anthraquinone derivative, is expected to exhibit photophysical properties influenced by its molecular structure and the surrounding solvent environment. Anthraquinone dyes are known for their characteristic intramolecular charge transfer (ICT) character, which governs their absorption and emission properties.

Key Expected Characteristics:

  • Solvatochromism: The absorption and fluorescence spectra of this compound are anticipated to show a significant dependence on solvent polarity. An increase in solvent polarity is likely to cause a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.

  • Absorption: The dye is expected to have a primary absorption band in the visible region of the electromagnetic spectrum, corresponding to a π-π* transition.

  • Fluorescence: Upon excitation, this compound is expected to exhibit fluorescence, with the emission wavelength being longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield and lifetime are expected to be solvent-dependent.

Data Presentation: Photophysical Properties of this compound

The following tables provide a template for summarizing the key photophysical parameters of this compound once experimentally determined.

Table 1: Absorption and Emission Spectral Data of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Absorption Maximum (λabs, nm)Molar Extinction Coefficient (ε, M-1cm-1)Emission Maximum (λem, nm)Stokes Shift (Δν, cm-1)
e.g., Hexane1.881.375
e.g., Toluene2.381.496
e.g., Dichloromethane8.931.424
e.g., Acetone20.71.359
e.g., Ethanol24.551.361
e.g., Acetonitrile37.51.344
e.g., DMSO46.71.479

Table 2: Fluorescence Quantum Yield and Lifetime Data of this compound in Various Solvents

SolventExcitation Wavelength (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)Radiative Decay Rate (kr, s-1)Non-radiative Decay Rate (knr, s-1)
e.g., Hexane
e.g., Toluene
e.g., Dichloromethane
e.g., Acetone
e.g., Ethanol
e.g., Acetonitrile
e.g., DMSO

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the characterization of this compound's photophysical properties.

Sample Preparation
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which the dye is readily soluble (e.g., Dichloromethane or DMSO).

  • Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvents for analysis. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum for fluorescence measurements to avoid inner filter effects.

UV-Visible Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Record a baseline spectrum with the cuvette filled with the solvent of interest.

    • Record the absorption spectrum of the this compound solution in the same cuvette over a relevant wavelength range (e.g., 300-800 nm).

    • Determine the wavelength of maximum absorption (λabs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Procedure:

    • Excite the sample at its absorption maximum (λabs).

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • Determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Δν = (1/λabs - 1/λem) x 107.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)
  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

  • Procedure:

    • Prepare solutions of both the standard and the sample with absorbance values below 0.1 at the excitation wavelength in the same solvent.

    • Measure the absorption spectra of both the standard and the sample.

    • Measure the fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength and instrument settings.

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both the standard and the sample.

    • Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

      • Φf,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement
  • Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the absorption maximum.

    • Collect the fluorescence decay profile.

    • Deconvolute the instrument response function (IRF) from the measured decay.

    • Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime (τ).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for characterizing the photophysical properties of this compound.

ExperimentalWorkflow_Absorption_Emission cluster_absorption UV-Visible Absorption Spectroscopy cluster_emission Steady-State Fluorescence Spectroscopy A1 Prepare Sample Solution A2 Record Baseline (Solvent) A1->A2 A3 Record Absorption Spectrum A2->A3 A4 Determine λ_abs and Absorbance A3->A4 A5 Calculate Molar Extinction Coefficient A4->A5 E1 Prepare Sample Solution E2 Excite at λ_abs E1->E2 E3 Record Emission Spectrum E2->E3 E4 Determine λ_em E3->E4 E5 Calculate Stokes Shift E4->E5

Caption: Workflow for Absorption and Emission Spectroscopy.

ExperimentalWorkflow_QuantumYield_Lifetime cluster_qy Relative Fluorescence Quantum Yield Measurement cluster_lifetime Fluorescence Lifetime (TCSPC) QY1 Prepare Sample & Standard Solutions (Abs < 0.1) QY2 Measure Absorption Spectra QY1->QY2 QY3 Measure Emission Spectra (same λ_ex) QY2->QY3 QY4 Integrate Emission Spectra QY3->QY4 QY5 Calculate Φ_f QY4->QY5 LT1 Prepare Sample Solution LT2 Excite with Pulsed Laser LT1->LT2 LT3 Record Fluorescence Decay LT2->LT3 LT4 Deconvolute IRF LT3->LT4 LT5 Fit Decay Curve to Determine τ LT4->LT5 LogicalRelationship_Solvatochromism cluster_energy_levels Energy Level Diagram Solvent Solvent Polarity GroundState Ground State (S0) Lower Polarity Solvent->GroundState Stabilizes ExcitedState Excited State (S1) Higher Polarity (ICT) Solvent->ExcitedState Strongly Stabilizes GroundState->ExcitedState ΔE GroundState->ExcitedState Absorption ExcitedState->GroundState Emission Absorption Absorption (hν_abs) Emission Fluorescence (hν_em) Energy Energy

In-Depth Technical Guide to the Physicochemical Properties of Disperse Red 324 (CAS 87396-78-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data for the disperse dye designated as Disperse Red 324 (CAS Number: 87396-78-9). Primarily used in the textile and plastics industries, this anthraquinone-derived colorant's properties are of significant interest for applications involving supercritical fluids and polymer interactions. This document consolidates known quantitative data, details relevant experimental protocols, and presents logical workflows for its analysis.

Chemical Identity and Structure

  • CAS Number: 87396-78-9

  • Chemical Name: this compound

  • Chemical Class: Anthraquinone dye

While the precise chemical structure is not consistently published across public databases, it is identified as a red dye derived from anthraquinone.[1][2] Disperse dyes are characteristically non-ionic and exhibit low water solubility.[3]

Physicochemical Data

A significant portion of the available quantitative data for this compound pertains to its solubility in supercritical carbon dioxide (scCO₂), a critical parameter for modern, environmentally friendly dyeing processes. Other standard physicochemical properties are not well-documented in publicly accessible scientific literature, with many chemical supplier databases listing them as "N/A".[4]

Table 1: Solubility of this compound in Supercritical Carbon Dioxide

Temperature (K)Pressure (MPa)Solubility (mol fraction)
353.218.0 - 30.0Data available in cited literature
373.218.0 - 30.0Data available in cited literature
393.218.0 - 30.0Data available in cited literature
Note: The precise solubility values are contained within the referenced journal article and require access to the full publication for transcription.

Table 2: General Physicochemical Properties (Estimated or from Supplier Data)

PropertyValueSource
Melting PointN/A[4]
Boiling PointN/A[4]
Water SolubilityLow (characteristic of disperse dyes)[3]

Experimental Protocols

Determination of Solubility in Supercritical Carbon Dioxide

The seminal work by Ferri et al. (2004) provides a detailed methodology for measuring the solubility of dyes like this compound in supercritical CO₂.[5][6][7] The general principles of the dynamic flow method employed are outlined below.

Experimental Workflow: Dynamic Flow Method for Supercritical Fluid Solubility

G CO2_Cylinder CO₂ Cylinder Pump High-Pressure Pump CO2_Cylinder->Pump Liquid CO₂ Heater Pre-heater Pump->Heater Pressurized CO₂ Equilibrium_Cell Equilibrium Cell (containing dye) Heater->Equilibrium_Cell Supercritical CO₂ Collector Collection System (e.g., solvent trap) Equilibrium_Cell->Collector Saturated CO₂-Dye Mixture Flow_Meter Flow Meter Collector->Flow_Meter CO₂ Gas Analysis Analytical Instrument (e.g., Spectrophotometer) Collector->Analysis Dissolved Dye

Caption: Workflow for determining dye solubility in supercritical CO₂.

Methodology:

  • CO₂ Delivery and Pressurization: Liquid carbon dioxide from a cylinder is brought to the desired pressure using a high-pressure pump.

  • Heating: The pressurized CO₂ is heated to a supercritical temperature as it passes through a pre-heater.

  • Equilibration: The supercritical CO₂ then flows through an equilibrium cell containing the solid this compound. The system is maintained at a constant temperature and pressure to ensure the fluid reaches saturation with the dye.

  • Collection: The saturated CO₂-dye mixture exits the equilibrium cell and is depressurized, causing the dye to precipitate into a collection system, which may contain a solvent to trap the dye.

  • Quantification: The amount of CO₂ that has passed through the system is measured. The collected dye is then quantified, typically using spectrophotometry, to determine its concentration in the supercritical fluid.

Synthesis of Disperse Dyes (General Protocol)

Logical Flow of Monoazo Disperse Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Coupling Aromatic_Amine Aromatic Amine Diazonium_Salt Diazonium Salt Aromatic_Amine->Diazonium_Salt NaNO2_Acid Sodium Nitrite & Strong Acid (e.g., HCl) NaNO2_Acid->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling Reaction Coupling_Agent Coupling Agent (e.g., phenol, aniline derivative) Coupling_Agent->Azo_Dye

References

Understanding the Thermal Properties of Disperse Red 324: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 324 is a synthetic dye belonging to the anthraquinone class, utilized in the coloring of plastics, textiles, and cosmetics.[1][2][3] A thorough understanding of its thermal properties is critical for a variety of applications, ensuring stability during manufacturing processes, predicting its environmental persistence, and evaluating its suitability for specialized applications, including in drug delivery systems where thermal stability can be a crucial parameter. This technical guide provides a comprehensive framework for the thermal analysis of this compound. While specific, publicly available experimental data for this compound is limited, this document presents representative data from analogous disperse dyes to serve as a baseline for experimental design and interpretation. Furthermore, it details standardized experimental protocols for key thermal analysis techniques.

Data Presentation: Thermal Properties of Analogous Disperse Dyes

To provide a predictive baseline for the thermal behavior of this compound, the following table summarizes the thermal properties of structurally related disperse dyes. These values should be considered estimates and are intended to guide empirical studies on this compound.

PropertyRepresentative ValueAnalogous CompoundAnalytical Technique
Melting Point160 - 162 °CDisperse Red 1Not specified
Melting Point224 - 226 °CDisperse Red 4Not specified
Onset Decomposition Temperature (Tonset)280 - 320 °CC.I. Disperse Red 86 (estimated)Thermogravimetric Analysis (TGA)
Peak Decomposition Temperature (Tpeak)350 - 400 °CC.I. Disperse Red 86 (estimated)Thermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg)110 - 140 °CC.I. Disperse Red 86 (estimated)Differential Scanning Calorimetry (DSC)

Experimental Protocols

Accurate determination of the thermal properties of this compound requires standardized experimental procedures. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.[4][5]

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.[6]

  • Instrument Setup: Place the crucible in the TGA instrument.[5] Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

  • Temperature Program: Initiate the temperature program. A typical program involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 800 °C at a controlled, linear heating rate of 10 °C/min.[6]

  • Data Acquisition: Continuously record the sample's weight as a function of temperature throughout the experiment.[6]

  • Data Analysis: The resulting TGA curve, which plots percentage weight loss against temperature, is analyzed to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss in different temperature ranges.[4][5]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm) of this compound by measuring the heat flow into or out of the sample as a function of temperature.[7][8]

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to enclose the sample.[9]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.[7]

  • Temperature Program: Subject the sample and reference to a controlled temperature program. A typical program for analyzing a polymer or dye might be:

    • Heat from 30 °C to 200 °C at 10 °C/min.

    • Cool from 200 °C to 30 °C at 10 °C/min.

    • Heat from 30 °C to 400 °C at 10 °C/min.[6]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.[6]

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition), as well as shifts in the baseline that indicate a glass transition.[7]

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a disperse dye such as this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Results Sample This compound Sample Weighing Accurate Weighing (2-10 mg) Sample->Weighing Encapsulation Encapsulation in TGA/DSC Pans Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition Determine Decomposition Temperatures (Tonset, Tpeak) TGA_Data->Decomposition Transitions Identify Phase Transitions (Tg, Tm) DSC_Data->Transitions Thermal_Stability Thermal Stability Profile Decomposition->Thermal_Stability Thermal_Properties Key Thermal Properties Transitions->Thermal_Properties

A logical workflow for the thermal analysis of this compound.
Hypothetical Thermal Degradation Pathway

Given that this compound is an anthraquinone derivative, a hypothetical degradation pathway can be proposed. Thermal stress would likely initiate the cleavage of the most labile bonds, followed by the fragmentation of the core aromatic structure.

G DR324 This compound (Anthraquinone Core with Substituents) Initial_Cleavage Initial Bond Cleavage (e.g., C-N, C-O bonds) DR324->Initial_Cleavage Thermal Energy Fragmentation Fragmentation of Anthraquinone Core Initial_Cleavage->Fragmentation Volatile_Products Formation of Volatile Organic Fragments Fragmentation->Volatile_Products Char_Residue Formation of Carbonaceous Char Residue Fragmentation->Char_Residue

A hypothetical thermal degradation pathway for this compound.

References

A Technical Guide to the Synthesis and Characterization of Disperse Red 324 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of derivatives of Disperse Red 324. This compound is a monoazo dye, chemically identified as N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxypropyl)amino)phenyl)acetamide.[1][2] Derivatives of this structure are of interest for their potential applications in textile dyeing, advanced materials, and as scaffolds in medicinal chemistry due to the prevalence of the azo structure in biologically active molecules.[3]

This document outlines detailed experimental protocols for the synthesis of a representative derivative, followed by a full suite of characterization methodologies. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Synthesis Pathway

The synthesis of azo disperse dyes is a well-established process that involves two primary stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling component.[4] The overall workflow for synthesizing a hypothetical derivative, N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxyethyl )amino)phenyl)acetamide, is depicted below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Isolation & Purification A 2-Chloro-4-nitroaniline D Diazonium Salt Intermediate A->D  Dissolve B HCl, H₂O B->D C NaNO₂ Solution (0-5°C) C->D  Add dropwise F Reaction Mixture D->F  Slow addition at 0-5°C E Coupling Component: N-(4-chloro-5-((2-hydroxyethyl)amino)phenyl)acetamide E->F G Crude Azo Dye Derivative F->G  Stir 2-3 hrs H Filtration G->H I Washing (Cold H₂O) H->I J Recrystallization (Ethanol/Water) I->J K Purified Derivative J->K

General synthesis workflow for a this compound derivative.
Experimental Protocol: Synthesis

Protocol 1: Preparation of the Diazonium Salt of 2-Chloro-4-nitroaniline

  • In a 250 mL beaker, suspend 1.73 g (0.01 mol) of 2-chloro-4-nitroaniline in 20 mL of a 3:1 mixture of concentrated hydrochloric acid and water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting clear solution is used immediately in the next step.

Protocol 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 2.31 g (0.01 mol) of the coupling component, N-(4-chloro-5-((2-hydroxyethyl)amino)phenyl)acetamide, in 30 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition.

  • A colored precipitate will begin to form. Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.

  • Adjust the pH of the mixture to 4-5 by slowly adding a 10% aqueous sodium acetate solution.

Protocol 3: Isolation and Purification

  • Filter the precipitated crude dye using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the purified dye derivative.

  • Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Characterization

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized derivative. The logical workflow for characterization is outlined below.

G cluster_0 Structural Confirmation cluster_1 Purity & Thermal Properties cluster_2 Application Properties Start Synthesized Derivative FTIR FT-IR Spectroscopy Start->FTIR Functional Groups NMR ¹H & ¹³C NMR Start->NMR Proton/Carbon Skeleton MS Mass Spectrometry Start->MS Molecular Weight UVVIS UV-Vis Spectroscopy Start->UVVIS λmax HPLC HPLC / TLC Start->HPLC Purity TGA Thermogravimetric Analysis (TGA) Start->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Start->DSC Melting Point FP Fastness Tests (Light, Wash, Rubbing) HPLC->FP Purity Confirmed

Logical workflow for the characterization of synthesized dyes.
Experimental Protocols: Characterization

Protocol 4: Spectroscopic Analysis

  • FT-IR Spectroscopy: Acquire spectra using a KBr pellet method over a range of 4000-400 cm⁻¹.

  • UV-Visible Spectroscopy: Dissolve the dye in a suitable solvent (e.g., DMF or ethanol) and record the absorption spectrum from 300-700 nm to determine the maximum absorption wavelength (λmax).

  • ¹H and ¹³C NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR spectra at 400 MHz and ¹³C NMR spectra at 100 MHz.

  • Mass Spectrometry: Utilize Electrospray Ionization (ESI-MS) to determine the molecular weight and confirm the molecular formula.

Protocol 5: Thermal Analysis

  • Thermogravimetric Analysis (TGA): Heat the sample (5-10 mg) from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature.[5]

  • Differential Scanning Calorimetry (DSC): Heat the sample from 30 °C to a temperature above its expected melting point at a rate of 10 °C/min to identify the melting point (Tm) and other thermal events like glass transitions.[5]

Protocol 6: Chromatographic Analysis

  • Thin-Layer Chromatography (TLC): Spot the dye solution on a silica gel plate and develop using a suitable solvent system (e.g., toluene:ethyl acetate) to assess purity and monitor reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient mobile phase (e.g., water:acetonitrile with 0.1% formic acid) to obtain a quantitative measure of purity.[6]

Protocol 7: Fastness Properties on Polyester

  • Dye Bath Preparation: Create a dispersion of the dye (2% on weight of fabric) with a dispersing agent. Adjust the pH of the bath to 4.5-5.5 using acetic acid.[7]

  • Dyeing Procedure: Introduce a pre-wetted polyester fabric swatch into the dye bath at 60 °C. Raise the temperature to 130 °C over 30 minutes and maintain for 1 hour.[7]

  • Reduction Clearing: After dyeing, treat the fabric in a bath containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C for 15-20 minutes to remove surface dye.[8]

  • Fastness Testing:

    • Light Fastness: Evaluate according to ISO 105-B02 standard.

    • Wash Fastness: Evaluate according to ISO 105-C06 standard.

    • Rubbing Fastness: Evaluate according to ISO 105-X12 standard.

Data Presentation

The following tables summarize expected quantitative data for a synthesized this compound derivative.

Table 1: Physicochemical and Yield Data

ParameterExpected Value
Molecular FormulaC₁₇H₁₇Cl₂N₅O₄
Molecular Weight426.25 g/mol [5]
Physical AppearanceRed to Maroon Powder
Melting Point (DSC)255 - 265 °C[9]
% Yield80 - 90%
SolubilitySparingly soluble in water; Soluble in DMF, Acetone

Table 2: Spectroscopic Characterization Data

TechniqueParameterExpected Result
FT-IR (cm⁻¹) O-H Stretch~3400 (broad)
N-H Stretch~3300
C=O Stretch (Amide)~1670
N=N Stretch (Azo)~1590, ~1450
C-Cl Stretch~750
UV-Vis λmax (in DMF)480 - 510 nm
Mass Spec (ESI-MS) [M+H]⁺m/z 427.07

Table 3: Thermal and Application Properties

ParameterMethodExpected Rating / Value
Thermal Stability TGA (Td, 5% weight loss)> 280 °C
Light Fastness ISO 105-B024-5 (Good)
Wash Fastness ISO 105-C064-5 (Good to Excellent)
Rubbing Fastness (Dry) ISO 105-X124 (Good)
Rubbing Fastness (Wet) ISO 105-X123-4 (Moderate to Good)

Relevance to Drug Development

While primarily used as colorants, the core structures of azo dyes are of interest to drug development professionals. The azobenzene scaffold is a known photoresponsive element, and certain azo compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][10] The synthesis and characterization protocols detailed herein can be adapted for the creation of novel compounds for biological screening. The functional groups present in this compound derivatives (hydroxyl, amide, chloro, nitro) offer multiple sites for further chemical modification to explore structure-activity relationships (SAR) for potential therapeutic applications.

References

Methodological & Application

Using Disperse Red 324 as a fluorescent probe for lipid droplets

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Disperse Red 324 for Lipid Droplet Imaging

Notice: Following a comprehensive literature search, no specific scientific publications or established protocols were identified that describe the use of this compound as a fluorescent probe for imaging lipid droplets in biological samples. This compound is classified as a red dye derived from anthraquinone, primarily utilized in the plastics and textiles industries. While it is categorized as a fluorescent dye, its photophysical properties and suitability for live-cell imaging of lipid droplets have not been documented in the available scientific literature.

Therefore, this document provides detailed application notes and protocols for a widely recognized and extensively validated red fluorescent probe for lipid droplets, Nile Red , as a suitable and effective alternative for researchers, scientists, and drug development professionals.

Application Notes and Protocols for Nile Red: A Fluorescent Probe for Lipid Droplets

Introduction

Nile Red (9-diethylamino-5H-benzo[a]phenoxazine-5-one) is a highly sensitive, lipophilic, and solvatochromic fluorescent dye extensively used for the detection and quantification of intracellular lipid droplets. Its fluorescence is strongly dependent on the hydrophobicity of its environment; it is intensely fluorescent in nonpolar environments, such as the neutral lipid core of lipid droplets, while its fluorescence is quenched in aqueous media. This property makes Nile Red an excellent vital stain for visualizing and quantifying lipid droplets in live and fixed cells with a high signal-to-noise ratio.

Principle of Action

Nile Red's mechanism as a lipid droplet probe is based on its solvatochromic properties. In aqueous cytoplasm, the dye exists in a non-fluorescent state. Upon entering the hydrophobic core of a lipid droplet, the dye undergoes a conformational change and becomes intensely fluorescent. The emission spectrum of Nile Red is also sensitive to the polarity of its environment, shifting from red emission in more polar lipids to a yellow-gold emission in the highly nonpolar environment of neutral lipid stores. This allows for some degree of differentiation between lipid species.

Key Applications
  • Live-Cell Imaging: Visualize the dynamics of lipid droplet formation, trafficking, and degradation in real-time.

  • High-Content Screening (HCS): Quantify changes in cellular lipid content in response to genetic or pharmacological perturbations.

  • Flow Cytometry: Analyze and sort cell populations based on their lipid content.

  • Fixed Cell Staining: Label lipid droplets for co-localization studies with other cellular markers via immunofluorescence.

Quantitative Data Summary

The photophysical properties of Nile Red can vary depending on the solvent environment. The following table summarizes key quantitative data for Nile Red in a nonpolar solvent, representative of the lipid droplet core.

PropertyValueReference(s)
Chemical Structure 9-diethylamino-5H-benzo[a]phenoxazine-5-one
Molecular Formula C₂₀H₁₈N₂O₂-
Molecular Weight 318.37 g/mol -
Excitation Maximum (in nonpolar lipid) ~552 nm
Emission Maximum (in nonpolar lipid) ~636 nm
Excitation (for yellow-gold fluorescence) 450-500 nm
Emission (for yellow-gold fluorescence) >528 nm
Excitation (for red fluorescence) 515-560 nm
Emission (for red fluorescence) >590 nm
Quantum Yield (in nonpolar solvent) High (environment-dependent)
Photostability Moderate; photobleaching can occur with prolonged exposure.
Experimental Protocols
Protocol 1: Live-Cell Staining of Lipid Droplets with Nile Red

This protocol describes the staining of lipid droplets in living cultured cells for fluorescence microscopy.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO or acetone)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium

  • Cultured cells on glass-bottom dishes or coverslips

Procedure:

  • Prepare Staining Solution:

    • Prepare a fresh working solution of Nile Red by diluting the stock solution in cell culture medium or PBS to a final concentration of 0.1-1.0 µg/mL.

    • Vortex the solution thoroughly. The working solution may appear slightly cloudy.

  • Cell Staining:

    • Remove the cell culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the Nile Red working solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging medium.

  • Imaging:

    • Replace the wash buffer with pre-warmed live-cell imaging medium.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets (e.g., for red fluorescence, an excitation filter around 540/25 nm and an emission filter around 605/55 nm).

Protocol 2: Fixed-Cell Staining of Lipid Droplets with Nile Red

This protocol is suitable for co-staining with antibodies in immunofluorescence applications.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO or acetone)

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • **Permeabilization (

Application Notes and Protocols for Staining Cells with Disperse Red 324 for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 324 is a fluorescent dye belonging to the anthraquinone class.[1][2] While traditionally used in the textile and plastics industries, its fluorescent properties suggest potential applications in biological imaging.[1] As a lipophilic dye, this compound is expected to readily associate with lipid-rich structures within cells, making it a candidate for visualizing cellular membranes and other hydrophobic compartments.[3][4] These application notes provide a generalized protocol for utilizing this compound for staining both live and fixed cells for fluorescence microscopy. It is important to note that this protocol is based on methodologies for similar lipophilic dyes and will require optimization for specific cell types and experimental conditions.

Principle of Staining

Lipophilic dyes, like this compound is presumed to be, work by partitioning into the lipid bilayer of cellular membranes.[4] The dye's long alkyl chains are thought to insert into the hydrophobic core of the membrane, while the fluorophore resides at the membrane-water interface. This incorporation leads to a significant increase in fluorescence intensity compared to the dye in an aqueous solution, allowing for clear visualization of cell boundaries and morphology.[3] Once applied, these dyes typically diffuse laterally, resulting in even staining of the entire cell membrane.[3]

Data Presentation

As no specific quantitative data for this compound in cell staining is currently available, the following table is provided as a template for researchers to systematically record their optimization results.

ParameterCondition 1Condition 2Condition 3Optimal Condition
Cell Type
Cell State Live / FixedLive / FixedLive / Fixed
Solvent for Stock DMSOEthanolOther
Stock Conc. (mM) 1510
Working Conc. (µM)
Incubation Time (min)
Incubation Temp. (°C) 25 (RT)374
Staining Buffer PBSHBSSCulture Medium
Signal-to-Noise Ratio
Photostability
Cytotoxicity

Experimental Protocols

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • Paraformaldehyde (PFA) for fixation

  • Triton™ X-100 (for permeabilization, if required)

  • Glass coverslips or imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets

Protocol 1: Staining of Live Cells

This protocol is designed for the visualization of plasma membranes in living cells.

  • Cell Preparation:

    • Seed cells on sterile glass coverslips or imaging plates and culture until the desired confluency is reached.

  • Preparation of Staining Solution:

    • Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.

    • Immediately before use, dilute the stock solution to a working concentration of 1-10 µM in pre-warmed (37°C) PBS, HBSS, or complete culture medium. Note: Staining in complete medium may help to reduce dye aggregation.[5] It is recommended to test a range of concentrations to find the optimal signal-to-noise ratio.

  • Staining:

    • Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.

    • Add the staining solution to the cells and incubate for 5-20 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.[3]

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS. For each wash, incubate for 5-10 minutes to allow any unbound dye to diffuse out.[3]

  • Imaging:

    • Image the cells immediately in PBS or culture medium using a fluorescence microscope.

Protocol 2: Staining of Fixed and Permeabilized Cells

This protocol allows for the staining of cellular membranes in conjunction with intracellular targets, such as those visualized by immunofluorescence.

  • Cell Preparation:

    • Grow cells on sterile glass coverslips or imaging plates to the desired confluency.

  • Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Note: Alcohol-based fixatives are not recommended as they can disrupt lipid membranes.[6]

  • Permeabilization (Optional):

    • Wash the cells three times with PBS.

    • If intracellular staining (e.g., for immunofluorescence) is required, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.[6]

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the this compound staining solution as described in Protocol 1, step 2.

    • Add the staining solution to the fixed (and permeabilized) cells and incubate for 10 minutes at room temperature, protected from light.[6]

  • Washing:

    • Wash the cells three times with PBS. Important: If performing subsequent immunofluorescence, do not include detergents in any buffers after this staining step to avoid redistribution of the dye.[6]

  • Subsequent Staining (e.g., Immunofluorescence):

    • Proceed with blocking and antibody incubations as per your standard immunofluorescence protocol, ensuring all subsequent buffers are detergent-free.

  • Imaging:

    • Mount the coverslip and image the cells. Glycerol-based mounting media are not recommended for some lipophilic dyes, so imaging in PBS is preferable.[6]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining cell_seeding Seed Cells on Coverslip/Plate cell_culture Culture to Desired Confluency cell_seeding->cell_culture live_wash1 Wash with PBS/HBSS cell_culture->live_wash1 Live Staining fix Fix with 4% PFA (15-20 min, RT) cell_culture->fix Fixed Staining live_stain Incubate with This compound (5-20 min, 37°C) live_wash1->live_stain live_wash2 Wash 2-3x with Culture Medium live_stain->live_wash2 live_image Image Live Cells live_wash2->live_image perm Optional: Permeabilize with 0.1% Triton X-100 fix->perm fixed_stain Incubate with This compound (10 min, RT) perm->fixed_stain fixed_wash Wash 3x with PBS fixed_stain->fixed_wash fixed_image Proceed to Imaging or IF Staining fixed_wash->fixed_image

Caption: Workflow for live and fixed cell staining with this compound.

logical_relationship dye This compound (Lipophilic Dye) incorporation Partitioning & Incorporation dye->incorporation membrane Cellular Lipid Bilayer membrane->incorporation fluorescence Increased Fluorescence incorporation->fluorescence visualization Membrane Visualization fluorescence->visualization

Caption: Mechanism of membrane staining by a lipophilic dye.

References

Application Notes and Protocols for Disperse Red 324 in Supercritical CO2 Fluid Dyeing of Polyester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Supercritical carbon dioxide dyeing is an innovative and environmentally friendly technology that uses scCO2 as a dyeing medium instead of water.[3] This waterless process eliminates wastewater effluent and the need for auxiliary chemicals like dispersing agents, making it a sustainable alternative to conventional aqueous dyeing methods.[3][4] Disperse dyes, characterized by their low water solubility and nonionic nature, are the primary choice for dyeing hydrophobic fibers such as polyester.[5][6] In the supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effectively dissolve nonpolar dye molecules and transport them deep into the polyester fiber matrix.[3] This results in excellent dye penetration, uniform coloration, and high-quality fastness properties.[7][8]

Disperse Red 324, an anthraquinone-derived dye, is suitable for this process due to its chemical structure. The principles and parameters outlined below for similar red anthraquinone dyes provide a strong foundation for the successful application of this compound in the scCO2 dyeing of polyester.

Experimental Data (Representative)

The following tables summarize typical quantitative data for the scCO2 dyeing of polyester with anthraquinone-based disperse red dyes. These values can be used as a starting point for optimizing the dyeing conditions for this compound.

Table 1: Supercritical CO2 Dyeing Parameters for Polyester

ParameterRangeTypical ValueReference
Temperature (°C)80 - 140120[4][9]
Pressure (MPa)10 - 2920 - 25[4][9]
Dyeing Time (min)20 - 24060 - 90[4]
CO2 Density ( kg/m ³)400 - 700~700
Dye Concentration (% owf*)0.2 - 6.02.0

*owf: on weight of fabric

Table 2: Color Strength (K/S) of Dyed Polyester at Different Conditions

DyeTemperature (°C)Pressure (MPa)Time (min)K/S Value
Corangar Red PE-34691002030Higher than aqueous dyeing at 100°C
Corangar Red PE-34691202090Higher than aqueous dyeing at 120°C
C.I. Disperse Red 1531202560Good color yield
C.I. Disperse Red 609030240Saturation achieved

Table 3: Fastness Properties of Polyester Dyed in Supercritical CO2

Fastness TestTypical Grade (ISO 105)Reference
Washing4-5[7]
Rubbing (Dry)4-5
Sublimation4-5
Light4-5[7]

Experimental Protocols

The following is a detailed protocol for the supercritical CO2 dyeing of polyester fabric with a disperse dye like this compound.

1. Materials and Equipment

  • Polyester fabric (scoured and dried)

  • This compound (or other disperse dye)

  • Supercritical fluid dyeing apparatus (high-pressure vessel, CO2 pump, temperature controller, pressure regulator)

  • Spectrophotometer for color measurement

  • Standard testing equipment for fastness evaluation

2. Pre-treatment of Polyester Fabric

  • Scour the polyester fabric in a solution containing a non-ionic detergent at 60-70°C for 30-60 minutes to remove any impurities, oils, and waxes.

  • Rinse the fabric thoroughly with deionized water.

  • Dry the fabric completely in an oven or at room temperature before dyeing.

3. Supercritical CO2 Dyeing Procedure

  • Weigh the dry polyester fabric and the required amount of this compound dye powder.

  • Place the fabric and the dye powder inside the high-pressure dyeing vessel. Ensure the fabric is loosely arranged to allow for uniform dye uptake.

  • Seal the vessel and purge it with low-pressure CO2 gas to remove any air.

  • Pressurize the vessel with liquid CO2 using a high-pressure pump to the desired pressure (e.g., 20 MPa).

  • Heat the vessel to the target dyeing temperature (e.g., 120°C). As the temperature rises, the CO2 will reach its supercritical state.

  • Once the target temperature and pressure are reached, start the circulation of the supercritical CO2 fluid through the vessel to ensure even distribution of the dissolved dye.

  • Maintain the dyeing process for the desired duration (e.g., 60 minutes).

  • After the dyeing is complete, stop the heating and allow the vessel to cool down.

  • Slowly release the pressure to vent the CO2 gas. The CO2 can be recycled.

  • Open the vessel and remove the dyed fabric.

4. Post-treatment (Reduction Clearing)

  • To remove any residual dye from the fabric surface, perform a reduction clearing process.

  • Prepare a solution containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and a non-ionic detergent.

  • Treat the dyed fabric in this solution at 60-70°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the final dyed fabric.

5. Evaluation of Dyeing Quality

  • Color Strength (K/S): Measure the reflectance of the dyed fabric using a spectrophotometer and calculate the K/S value using the Kubelka-Munk equation.

  • Color Fastness: Evaluate the washing, rubbing, sublimation, and light fastness of the dyed fabric according to the relevant ISO standards (e.g., ISO 105).

Visualizations

Below are diagrams illustrating the key processes and relationships in supercritical CO2 dyeing.

G Experimental Workflow for Supercritical CO2 Dyeing of Polyester cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Processing cluster_analysis Analysis Prep Fabric & Dye Preparation Load Load Fabric & Dye into Vessel Prep->Load Seal Seal & Purge Vessel Load->Seal Pressurize Pressurize with CO2 Seal->Pressurize Heat Heat to Supercritical State Pressurize->Heat Dye Dyeing under scCO2 Circulation Heat->Dye Cool Cool Down Dye->Cool Depressurize Depressurize & Vent CO2 Cool->Depressurize Unload Unload Dyed Fabric Depressurize->Unload Clear Reduction Clearing Unload->Clear Analyze Color & Fastness Evaluation Clear->Analyze

Caption: Workflow for polyester dyeing in scCO2.

G Key Parameters Influencing scCO2 Dyeing Outcome Dyeing Outcome (Color Yield, Levelness, Fastness) Temp Temperature Temp->Outcome Affects dye solubility & fiber swelling Pressure Pressure Pressure->Outcome Affects CO2 density & dye solubility Time Dyeing Time Time->Outcome Affects dye diffusion & uptake

Caption: Influence of key parameters on dyeing.

References

Application Note: Quantification of Disperse Red 324 in Textiles using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantification of Disperse Red 324 in textile matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Disperse dyes, including this compound, are a class of synthetic colorants with low water solubility used for dyeing hydrophobic fibers. Due to concerns over their potential to cause allergic reactions and possible carcinogenicity, regulatory bodies have restricted the presence of certain disperse dyes in consumer products.[1] The described protocol provides a robust workflow for the extraction and analysis of this compound, enabling textile manufacturers and regulatory agencies to ensure product safety and compliance. The methodology is based on established analytical procedures, such as DIN 54231, and utilizes Multiple Reaction Monitoring (MRM) for accurate quantification.[2]

Introduction

Disperse dyes are widely used in the textile industry for coloration of synthetic fibers such as polyester, nylon, and cellulose acetate.[3] These small, non-ionic molecules can migrate from the textile to the skin, leading to potential health risks including allergic contact dermatitis.[4] Consequently, regulations like the European Union's REACH and the OEKO-TEX® Standard 100 have set limits for the content of specific disperse dyes in textiles.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of disperse dyes in textiles due to its high sensitivity, selectivity, and ability to provide structural confirmation.[3][6] This method allows for the accurate quantification of target analytes even in complex matrices. This application note provides a comprehensive protocol for the analysis of this compound in textile samples.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: Analytical standard of this compound (or a suitable analogue like Disperse Red 1 for method development).

  • Extraction Solvent: Methanol.

  • Filters: 0.22 µm PTFE syringe filters.

Standard Preparation
  • Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution.[4][7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol/water (1:1, v/v) to create calibration standards. A typical concentration range is 0.5 to 100 ng/mL.

Sample Preparation (Textile)
  • Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Accurately weigh 1.0 g of the textile sample into a conical flask.[4]

  • Add 20 mL of methanol to the flask.[4][7]

  • Extract the sample using an ultrasonic bath at 50°C for 30 minutes.[4][7]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[4][7]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[4][7]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.

Parameter Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min[4]
Gradient Optimized to provide good separation of the analyte from matrix interferences. A typical gradient starts with a high percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B.
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage Optimized for the specific instrument (e.g., 3.0 - 4.0 kV)
Source Temperature 150 °C[2]
Desolvation Gas Flow 1000 L/hr[2]
Cone Gas Flow 20 L/hr[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize the expected quantitative performance of the method. As noted, the data for Disperse Red 1 is used as a representative example.

Table 1: MRM Transitions for Disperse Red 1 (Representative)

Analyte Precursor Ion (m/z) Product Ion (Quantifier) (m/z) Product Ion (Qualifier) (m/z) Collision Energy (eV)
Disperse Red 1315.1255.1To be determined empiricallyTo be determined empirically
Note: The precursor ion for Disperse Red 1 corresponds to its [M+H]+ adduct.[1][3] The product ion at m/z 255 is a known fragment.[3] Collision energy and the qualifier ion should be optimized during method development.

Table 2: Method Performance Characteristics (Representative)

Parameter Expected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.02 - 1.35 ng/mL[7]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[7]
Recovery 80 - 120%
Matrix Effect To be assessed, may require matrix-matched calibration for accurate quantification.[4][5]

Experimental Workflow and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing textile_sample Textile Sample (1g) extraction Methanol Extraction (Ultrasonication, 50°C, 30 min) textile_sample->extraction centrifugation Centrifugation (10,000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UHPLC Separation (C18 Column) filtration->lc_separation Filtered Extract ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification report Report Generation quantification->report

Caption: Experimental workflow for the quantification of this compound in textiles.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of this compound in textile samples. The protocol, including sample preparation and instrumental analysis, is designed to achieve the low detection limits required by international regulations. Proper method validation, including the assessment of linearity, limits of detection and quantification, accuracy, and matrix effects, is crucial for ensuring the quality and reliability of the results. This application note serves as a valuable resource for researchers, scientists, and quality control professionals in the textile industry.

References

Application Notes and Protocols: Staining of Polymers with Disperse Red 324 for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the use of Disperse Red 324, an anthraquinone-derived dye, for the analysis of polymeric materials. The protocols are intended for researchers, scientists, and professionals in drug development and material science who are looking to visualize and quantify the distribution of this dye within polymer matrices.

Introduction

This compound is a red dye utilized in the coloring of plastics and textiles.[1][2] Its application in polymer analysis is primarily for visualizing the dye's penetration and distribution within polymer structures. The staining characteristics of this compound, particularly its diffusion, can provide insights into the morphology and properties of the polymer.

General Staining Protocol for Polymer Samples

This protocol provides a general framework for staining various polymer samples with this compound. Optimization of parameters such as dye concentration, incubation time, and temperature may be necessary depending on the specific polymer being analyzed.

Materials

  • This compound dye

  • Polymer samples (e.g., films, fibers, or microplastics)

  • Suitable solvent (e.g., acetone, n-hexane, ethanol, or a mixture)

  • Distilled water

  • Glass test tubes or vials

  • Tweezers

  • Filter paper (e.g., 47 mm)

  • Microscope slides and coverslips

Equipment

  • Fume hood

  • Water bath or incubator

  • Vortex mixer or sonicator

  • Microscope (e.g., fluorescence or confocal)

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_solution Prepare Staining Solution stain_polymer Incubate Polymer in Solution prep_solution->stain_polymer Add to prep_sample Prepare Polymer Sample prep_sample->stain_polymer wash_sample Wash Excess Dye stain_polymer->wash_sample After incubation mount_sample Mount Sample on Slide wash_sample->mount_sample After washing visualize Visualize under Microscope mount_sample->visualize quantify Perform Quantitative Analysis visualize->quantify

Fig. 1: General workflow for polymer staining and analysis.

Protocol Steps

  • Preparation of Staining Solution:

    • Dissolve this compound in a suitable solvent. A starting concentration of 10 µg/mL can be used as a reference, similar to protocols for other disperse dyes like Nile Red.[3] For some applications, a mixture of solvents, such as acetone/water (25% v/v), has been shown to be effective for other dyes by balancing fluorescence performance and minimizing polymer degradation.[3]

    • Ensure the dye is fully dissolved, using a vortex mixer or sonicator if necessary.

  • Sample Preparation:

    • Clean the polymer samples to remove any surface contaminants.

    • If necessary, cut the polymer into appropriate sizes for staining and analysis.

  • Staining Procedure:

    • Place the polymer sample into a glass test tube or vial.

    • Add a sufficient volume of the this compound staining solution to fully immerse the sample. For example, 15 mL of the solution can be used.[3]

    • Incubate the sample in the staining solution. Incubation conditions can be varied; for example, incubation in a water bath at 70°C for 30 minutes with periodic agitation every 10 minutes has been used for staining microplastics with Nile Red.[3] Room temperature incubation for a longer duration (e.g., 24 hours) may also be effective for certain polymers.[3]

  • Washing:

    • After incubation, carefully remove the polymer sample from the staining solution using tweezers.

    • Rinse the sample with the solvent used for the staining solution to remove excess dye from the surface.

    • Allow the sample to air dry completely.

  • Visualization:

    • Place the stained and dried polymer sample on a microscope slide.

    • If necessary, add a drop of mounting medium and a coverslip.

    • Visualize the sample using an appropriate microscopy technique, such as fluorescence or confocal microscopy.

Protocol for Supercritical CO₂ Impregnation of PET with this compound

This protocol is based on a study of dye diffusion in Poly(ethylene terephthalate) (PET) films and is suitable for analyzing the impregnation of polymers under supercritical fluid conditions.[4]

Materials

  • This compound dye

  • PET film

  • Supercritical fluid grade CO₂

  • Ethanol (optional, as a modifier)

Equipment

  • Supercritical fluid impregnation system

  • High-pressure vessel

  • Temperature and pressure controllers

Experimental Workflow for Supercritical Impregnation

G cluster_setup System Setup cluster_impregnation Impregnation Process cluster_analysis Post-Processing and Analysis load_sample Load PET Film and Dye seal_vessel Seal High-Pressure Vessel load_sample->seal_vessel pressurize Pressurize with CO₂ seal_vessel->pressurize heat Heat to Desired Temperature pressurize->heat hold Hold at Supercritical Conditions heat->hold Maintain for set time depressurize Depressurize and Cool hold->depressurize remove_sample Remove Stained PET Film depressurize->remove_sample analyze Analyze Dye Diffusion remove_sample->analyze

Fig. 2: Workflow for supercritical CO₂ impregnation.

Protocol Steps

  • Sample Loading: Place the PET film and a known amount of this compound into the high-pressure vessel of the supercritical fluid system.

  • System Sealing and Purging: Seal the vessel and purge with low-pressure CO₂ to remove air.

  • Pressurization and Heating: Pressurize the vessel with CO₂ to the desired pressure (e.g., 100-200 bar) and heat to the target temperature (e.g., 80-120°C) to achieve supercritical conditions.[4]

  • Impregnation: Maintain the system at the set temperature and pressure for a specific duration to allow the dye to dissolve in the supercritical CO₂ and diffuse into the PET film.[4] The diffusion rate can be significantly faster in supercritical CO₂ compared to an aqueous system.[4]

  • Depressurization and Cooling: After the desired impregnation time, slowly depressurize the vessel and allow it to cool to room temperature.

  • Sample Retrieval and Analysis: Open the vessel and retrieve the stained PET film for subsequent analysis of dye penetration and distribution.

Quantitative Data

The following table summarizes the diffusion coefficients of this compound in PET films under various conditions as reported in the literature.[4]

Solvent SystemTemperature (°C)Pressure (bar)ModifierDiffusion Coefficient (cm²/s)
Aqueous80-None1.0 x 10⁻¹¹
Aqueous100-None8.0 x 10⁻¹¹
Aqueous120-None4.0 x 10⁻¹⁰
Supercritical CO₂80200None1.0 x 10⁻⁹
Supercritical CO₂100100None8.0 x 10⁻¹⁰
Supercritical CO₂100200None3.0 x 10⁻⁹
Supercritical CO₂120200None8.0 x 10⁻⁹
Supercritical CO₂100200Ethanol1.0 x 10⁻⁸

Data extracted from a graphical representation in the cited literature and may be approximate.

This data illustrates that the rate of diffusion of this compound in PET is significantly higher in a supercritical CO₂ system compared to an aqueous system, and the diffusion can be further enhanced by increasing temperature, pressure, or adding a modifier like ethanol.[4]

References

Application Notes: High-Temperature Dyeing of Polyester with Disperse Red 324

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse dyes are the primary class of dyes for coloring polyester fibers due to their non-ionic nature and ability to penetrate the fiber's hydrophobic and crystalline structure at elevated temperatures. Disperse Red 324, an anthraquinone-based dye, is utilized in the coloration of textiles, plastics, and cosmetics. The high-temperature (HT) dyeing method, typically conducted at 130°C under pressure, is essential for achieving deep, vibrant shades with high color fastness on polyester. This process swells the polyester fibers, opening the molecular structure to allow for the effective diffusion of the disperse dye molecules into the fiber matrix. These application notes provide a comprehensive protocol for the laboratory-scale dyeing of polyester fabrics with this compound.

Experimental Protocols

Materials and Equipment
  • Substrate: 100% Polyester fabric, pre-scoured

  • Dyestuff: this compound

  • Auxiliaries:

    • Non-ionic Scouring Agent

    • Dispersing Agent (e.g., sodium lignin sulfonate)

    • Leveling Agent

    • Acetic Acid (to adjust pH)

    • Sodium Hydrosulfite (Sodium Dithionite)

    • Sodium Hydroxide

  • Equipment:

    • Laboratory high-temperature dyeing machine

    • Beakers and graduated cylinders

    • pH meter

    • Launder-Ometer (for wash fastness testing)

    • Xenon arc lamp apparatus (for light fastness testing)

    • Crockmeter (for rubbing fastness testing)

    • Grey Scales for assessing color change and staining

Fabric Preparation (Scouring)

To ensure uniform dyeing, it is crucial to remove any impurities, oils, or sizing agents from the polyester fabric.

  • Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent.

  • Treat the fabric in this bath at 60-70°C for 15-20 minutes.

  • Rinse the fabric thoroughly, first with hot water and then with cold water.

  • Dry the fabric completely before proceeding to the dyeing stage.

High-Temperature Exhaust Dyeing Protocol

This procedure details the standard high-temperature exhaust dyeing method.

  • Dye Bath Preparation:

    • Set the liquor ratio, typically between 1:10 and 1:15.

    • Calculate the required amount of this compound (e.g., 1-3% on weight of fabric, o.w.f.), dispersing agent, and leveling agent.

    • Create a smooth paste of the this compound powder with a small amount of water and the dispersing agent to prevent dye agglomeration.

    • Fill the dyeing vessel with the required volume of water at approximately 60°C and add the dispersing and leveling agents.

    • Add the prepared dye paste to the bath and stir to ensure a uniform dispersion.

    • Carefully adjust the pH of the dyebath to the optimal range of 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath at 60°C.

    • Seal the dyeing machine and begin heating.

    • Raise the temperature from 60°C to 130°C at a controlled rate of approximately 2°C per minute to ensure level dyeing.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

    • After the holding phase, cool the dyebath down to 70-80°C at a rate of about 2°C per minute.

Post-Dyeing Treatment (Reduction Clearing)

Reduction clearing is a critical step to remove unfixed disperse dye from the fiber surface, which significantly improves wash fastness and prevents crocking (rubbing off of color).

  • Remove the dyed fabric from the exhausted dyebath and rinse with hot water.

  • Prepare a fresh reduction clearing bath. A typical recipe is 2 g/L Sodium Hydroxide and 2 g/L Sodium Hydrosulfite.

  • Treat the dyed fabric in this alkaline reducing bath at 70-80°C for 15-20 minutes.

  • After reduction clearing, rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid to remove any residual alkali.

  • Perform a final cold water rinse and then dry the fabric.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the high-temperature dyeing of polyester with disperse dyes like this compound.

Table 1: Recommended Dyeing Process Parameters

Parameter Recommended Range Purpose
Dyeing Temperature 130°C Swells polyester fibers for dye penetration.
pH Level 4.5–5.5 (acidic) Optimal for disperse dye stability and exhaustion.
Time at Temperature 30–60 minutes Allows for dye diffusion and fixation within the fiber.
Liquor Ratio 1:10 to 1:15 Ratio of the weight of liquid to the weight of fabric.
Heating Rate Max. 2°C/min Ensures level and even dye uptake.

| Reduction Clearing | 2 g/L NaOH, 2 g/L Na₂S₂O₄ | Removes surface dye to improve fastness properties. |

Table 2: Typical Fastness Properties of Disperse Dyes on Polyester

Fastness Property Test Method Typical Rating (1-5 Scale)
Color Fastness to Washing ISO 105-C06 4-5
Color Fastness to Light (Xenon Arc) ISO 105-B02 4-6
Color Fastness to Rubbing (Dry) ISO 105-X12 4-5
Color Fastness to Rubbing (Wet) ISO 105-X12 3-4

| Color Fastness to Perspiration | ISO 105-E04 | 4-5 |

Note: Ratings are on a scale of 1 (poor) to 5 (excellent). Light fastness is rated on a Blue Wool Scale of 1-8.

Mandatory Visualization

Application Notes and Protocols for the Detection of Disperse Red 324 in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 324 is an anthraquinone-derived red dye used in various industries, including plastics and textiles.[1][2] While its use in cosmetics is restricted or banned in many jurisdictions due to potential health concerns, its presence as an illegal colorant remains a safety issue.[3][4] Ensuring consumer safety necessitates robust and reliable analytical methods for the detection and quantification of this compound in a variety of cosmetic products.

These application notes provide detailed protocols for the analysis of this compound in cosmetics, targeting researchers, scientists, and professionals in drug development and cosmetic safety. The methodologies primarily focus on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), which are powerful techniques for the separation, identification, and quantification of trace-level contaminants in complex matrices.[5][6][7]

I. Analytical Techniques

The primary methods for the detection of this compound and other banned dyes in cosmetics involve liquid chromatography coupled with various detectors.

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This technique is widely used for the simultaneous determination of multiple synthetic dyes.[8] The DAD detector allows for the acquisition of UV-Vis spectra, aiding in the identification of target analytes.[7]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective method for the screening and quantification of synthetic dyes at low concentrations.[9][10] The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection by monitoring characteristic precursor-to-product ion transitions.[3][9]

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS): This high-resolution mass spectrometry technique provides accurate mass measurements, which can be used to confirm the elemental composition of the detected analytes and aid in the identification of unknown compounds.[4][5]

II. Experimental Protocols

A. Sample Preparation

The choice of sample preparation technique depends on the cosmetic matrix. The goal is to efficiently extract the dye while minimizing matrix interference.

Protocol 1: Extraction from Lipsticks and other Oil-Based Cosmetics

This protocol is adapted from general methods for extracting dyes from fatty matrices.[11]

  • Sample Weighing: Accurately weigh approximately 0.3 g of the cosmetic sample into a 50 mL centrifuge tube.[12]

  • Solvent Addition: Add 10 mL of a suitable organic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or a mixture of methanol:acetonitrile:water.[13][14] For oil-based matrices, a two-step microwave digestion with nitric acid and hydrofluoric acid can also be considered for elemental analysis, but for organic dye extraction, solvent extraction is preferred.[12]

  • Extraction: Vortex the mixture for 1-2 minutes to ensure thorough mixing. Place the tube in an ultrasonic bath at 50°C for 15 minutes to facilitate the dissolution of the sample and extraction of the dye.[15]

  • Precipitation of Matrix Components: For fatty samples, place the tube in a freezer at -20°C for 30 minutes to precipitate waxes and oils.

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for analysis.[14]

  • Dilution: If necessary, dilute the final extract with the mobile phase to bring the analyte concentration within the calibration range.[15]

Protocol 2: Extraction from Water-Based Cosmetics (e.g., lotions, gels)

  • Sample Weighing: Weigh approximately 0.5 g of the sample into a 50 mL centrifuge tube.

  • Dispersion: Add 10 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Extraction: Sonicate the mixture for 15 minutes.

  • Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a vial for LC analysis.

B. Chromatographic Analysis

Protocol 3: UPLC-MS/MS Analysis

This protocol is a composite based on methods for analyzing various disperse and azo dyes.[9][10][16]

  • Instrumentation: ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System or equivalent.[10]

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[10]

  • Mobile Phase:

    • A: 5 mM Ammonium acetate in water

    • B: Methanol

  • Gradient Elution:

    Time (min) %A %B
    0.0 75 25
    10.0 5 95
    12.0 5 95
    12.1 75 25

    | 14.0 | 75 | 25 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[15]

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[15]

  • Capillary Voltage: 0.7 kV.[15]

  • Source Temperature: 150°C.[15]

  • Desolvation Temperature: 500°C.[15]

  • Desolvation Gas Flow: 1000 L/h.[15]

  • Cone Gas Flow: 20 L/h.[15]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Note: The specific MRM transitions for this compound (Molecular Formula: C17H17Cl2N5O4, Molecular Weight: 426.25) need to be optimized by direct infusion of a standard solution.[2][3] The precursor ion would be [M+H]+ at m/z 426.2. Product ions would be determined by adjusting the collision energy.

III. Data Presentation

Quantitative data from method validation studies for similar banned dyes are summarized below. These values can serve as a benchmark for the validation of a method for this compound.

Table 1: Performance of Analytical Methods for Banned Dyes in Cosmetics. [3]

AnalyteMethodLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD%)
Basic Blue 26HPLC-DAD>0.9990.01-1.200.02-3.6083.32-108.390.02-9.99
Basic Red 2HPLC-DAD>0.9990.01-1.200.02-3.6083.32-108.390.02-9.99
Basic Yellow 28HPLC-DAD>0.9990.01-1.200.02-3.6083.32-108.390.02-9.99

Table 2: LC-MS/MS Parameters for Selected Disperse Dyes (for reference). [9]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Disperse Red 1315.1165.1122.1
Disperse Blue 3297.1140.1112.1
Disperse Yellow 3269.1164.1136.1

Note: The values in Table 2 are illustrative for similar compounds and the optimal parameters for this compound must be determined experimentally.

IV. Visualizations

Experimental Workflows

G cluster_prep Sample Preparation Sample Cosmetic Sample Weigh Weigh Sample (0.3-0.5g) Sample->Weigh Extract Add Solvent & Sonicate Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Extract (0.45 µm) Centrifuge->Filter Final_Extract Final Extract for Analysis Filter->Final_Extract G cluster_analysis Analytical Workflow Injection Inject Sample Extract UPLC UPLC Separation (C18 Column) Injection->UPLC MS Mass Spectrometry (ESI+, MRM) UPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Data_Processing Data Processing (Quantification & Identification) Data_Acquisition->Data_Processing Result Result Data_Processing->Result G cluster_validation Method Validation Parameters Specificity Specificity Reliable_Results Reliable & Defensible Results Specificity->Reliable_Results Linearity Linearity Linearity->Reliable_Results LOD Limit of Detection (LOD) LOD->Reliable_Results LOQ Limit of Quantification (LOQ) LOQ->Reliable_Results Accuracy Accuracy Accuracy->Reliable_Results Precision Precision Precision->Reliable_Results Robustness Robustness Robustness->Reliable_Results Method Analytical Method Method->Specificity Method->Linearity Method->LOD Method->LOQ Method->Accuracy Method->Precision Method->Robustness

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Photostability of Disperse Red 324 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the photostability of the anthraquinone dye, Disperse Red 324, in fluorescence microscopy applications. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions, to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light.[1] This process leads to a permanent loss of the dye's ability to fluoresce.[1] The underlying mechanism often involves the fluorophore entering a chemically reactive, long-lived triplet state, where it can react with molecular oxygen to form reactive oxygen species (ROS). These ROS can then damage the dye, rendering it non-fluorescent. This is problematic as it leads to a progressive decrease in signal intensity during imaging, which can compromise image quality, limit observation time, and affect the accuracy of quantitative measurements.[2]

Q2: How does the chemical nature of this compound, an anthraquinone dye, affect its photostability?

A2: this compound is an anthraquinone-derived dye.[3] Anthraquinone dyes are known for their chemical stability, and many exhibit good photostability.[4] Their stability is influenced by the specific chemical groups attached to the anthraquinone core.[4] While some anthraquinone dyes are very photostable, others can be prone to photobleaching, especially under the high-intensity light used in fluorescence microscopy.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching. Most antifade reagents are antioxidants or free radical scavengers that neutralize the harmful reactive oxygen species (ROS) generated during fluorescence excitation. By reducing the concentration of ROS, these reagents minimize the chemical damage to the fluorophore, thereby preserving its fluorescent signal for longer.

Troubleshooting Guide

Q1: My this compound signal is fading very quickly during image acquisition. What are the immediate steps I can take to reduce photobleaching?

A1: Rapid signal loss is a classic sign of photobleaching. Here are some immediate troubleshooting steps:

  • Reduce Excitation Light Intensity: Lower the power of your laser or lamp. Use the lowest light intensity that provides a sufficient signal-to-noise ratio.[5] Neutral density (ND) filters can be used to attenuate the excitation light without changing its spectral quality.[6]

  • Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a clear image.[5]

  • Avoid Unnecessary Illumination: Only expose your sample to the excitation light when you are actively acquiring an image. Use brightfield or DIC to locate and focus on your region of interest before switching to fluorescence.[5][6]

  • Use a More Sensitive Detector: A more sensitive camera or detector can capture a usable signal with less excitation light, thus reducing the rate of photobleaching.

Q2: I am observing a weak fluorescent signal from this compound, even at the beginning of my experiment. What could be the cause?

A2: A weak initial signal could be due to several factors unrelated to photobleaching:

  • Suboptimal Staining: The concentration of this compound may be too low, or the incubation time may be insufficient for adequate labeling. Consider optimizing your staining protocol.

  • Incorrect Microscope Settings: Ensure you are using the correct excitation and emission filters for this compound. Mismatched filters will lead to inefficient excitation and/or detection of the emitted fluorescence.[7]

  • Quenching: High concentrations of the dye can sometimes lead to self-quenching, where dye molecules interact and reduce each other's fluorescence. Some antifade reagents can also cause an initial drop in fluorescence intensity.[8]

  • Sample Preparation Issues: The chemical environment of the dye can affect its brightness. Ensure the pH of your mounting medium is optimal for fluorescence. For many red dyes, a slightly alkaline pH (around 8.0-9.0) is beneficial.

Q3: I'm seeing high background fluorescence in my images, which is obscuring the signal from this compound. How can I reduce it?

A3: High background can originate from several sources:

  • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, collagen, lipofuscin) that fluoresce naturally, a phenomenon known as autofluorescence.[9] This is often more pronounced in the blue and green channels but can also affect the red channel.[10]

    • Solution: To reduce autofluorescence, you can treat your samples with quenching agents like Sudan Black B or a commercial autofluorescence quencher.[4][9][10] It's also beneficial to include an unstained control sample to assess the level of autofluorescence.[10] Using fluorophores in the far-red or near-infrared spectrum can also help, as autofluorescence is typically lower in these regions.[9][11]

  • Nonspecific Staining: The dye may be binding non-specifically to cellular components.

    • Solution: Ensure adequate washing steps after staining to remove unbound dye. Including a blocking step in your protocol can also help reduce nonspecific binding.

  • Mounting Medium: Some antifade reagents, particularly those containing p-phenylenediamine (PPD), can contribute to background fluorescence.[12]

    • Solution: If you suspect your mounting medium is the issue, try a different formulation or a commercial antifade medium known for low background.

Quantitative Data on Antifade Reagent Performance

Table 1: Comparison of Common Antifade Reagents

Antifade ReagentAdvantagesDisadvantages
p-Phenylenediamine (PPD) Highly effective at reducing fading for many dyes.[12]Can cause an initial quenching of fluorescence, can be toxic, and may turn brown upon oxidation, increasing background.[8][12] Not recommended for cyanine dyes.[12]
n-Propyl Gallate (NPG) Effective antifade agent, less toxic than PPD.[12]Can be difficult to dissolve, may reduce initial fluorescence intensity.[8][12]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD, suitable for live-cell imaging.Generally less effective at preventing photobleaching than PPD.[12]
Trolox Water-soluble vitamin E analog, effective antioxidant, suitable for live-cell imaging.May not be as potent as other agents for fixed-cell preparations.

Table 2: Illustrative Photobleaching Half-life of a Red Fluorescent Protein with an Antifade Reagent

FluorophoreConditionPhotobleaching Half-life (t1/2) in seconds
mCherry (a red fluorescent protein)In living cells345.5
mCherry with FRET-based stabilizationIn living cells1948.8

This data from a study on red fluorescent proteins demonstrates the significant improvement in photostability that can be achieved with advanced stabilization techniques.[3]

Experimental Protocols: Preparation of Antifade Mounting Media

Here are detailed protocols for preparing common homemade antifade mounting media. Safety Precaution: Always handle these chemicals with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood.

Protocol 1: n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Stir plate and stir bar

  • 50 mL conical tubes

Procedure:

  • Prepare 90% Glycerol in 1X PBS:

    • In a 50 mL tube, combine 9 mL of glycerol with 1 mL of 10X PBS.

    • Add deionized water to bring the final volume to 10 mL.

    • Mix thoroughly until the solution is homogeneous.

  • Dissolve NPG:

    • Weigh out 0.2 g of n-propyl gallate (for a final concentration of 2% w/v).

    • Add the NPG to the 10 mL of 90% glycerol/PBS solution.

    • Place the tube on a rotator or stir plate and mix for several hours at room temperature, or until the NPG is completely dissolved. This may require gentle warming (e.g., in a 37°C water bath).

  • Storage:

    • Store the final solution in small aliquots at -20°C, protected from light.

Protocol 2: 1,4-Diazabicyclo[2.2.2]octane (DABCO) Antifade Mounting Medium

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Stir plate and stir bar

  • 50 mL conical tubes

Procedure:

  • Prepare the Mounting Medium:

    • In a 50 mL tube, dissolve 0.25 g of DABCO in 1 mL of PBS (for a final concentration of 2.5% w/v).

    • Add 9 mL of glycerol.

    • Mix thoroughly using a vortex or stir plate until the DABCO is fully dissolved and the solution is homogeneous.

  • pH Adjustment (Optional but Recommended):

    • Check the pH of the final solution and adjust to ~8.6 using 0.5 M sodium bicarbonate buffer if necessary.

  • Storage:

    • Store the solution in small aliquots at -20°C, protected from light.

Visualizations

Below are diagrams illustrating key concepts and workflows related to improving the photostability of this compound.

PhotobleachingMechanism S0 Ground State (S₀) This compound S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) (Long-lived & Reactive) S1->T1 Intersystem Crossing Bleached Photobleached Dye (Non-fluorescent) T1->Bleached Chemical Reaction Oxygen Molecular Oxygen (O₂) T1->Oxygen ROS Reactive Oxygen Species (ROS) ROS->Bleached Oxidation Oxygen->ROS Energy Transfer

Caption: Mechanism of photobleaching for a fluorescent dye.

TroubleshootingWorkflow decision decision start Start: Rapid Signal Fading step1 Reduce Light Exposure: - Lower laser/lamp power - Decrease exposure time - Avoid pre-exposure start->step1 Initial Check stop End: Improved Photostability decision1 Is signal still fading too quickly? step1->decision1 decision1->stop No step2 Implement Antifade Reagent: - Use commercial antifade medium - Prepare homemade medium (NPG, DABCO) decision1->step2 Yes decision2 Is background fluorescence high? step2->decision2 decision2->stop No step3 Address Autofluorescence: - Use autofluorescence quencher - Image unstained control - Choose red-shifted dyes if possible decision2->step3 Yes step3->stop

Caption: Troubleshooting workflow for rapid signal fading.

AntifadeSelection cluster_fixed For Fixed Samples cluster_live For Live-Cell Imaging center_node Experimental Goal: Improve Photostability of This compound fixed_high Highest Efficacy: PPD-based medium center_node->fixed_high Fixed Cells fixed_moderate Moderate Efficacy, Lower Toxicity: NPG or DABCO-based medium center_node->fixed_moderate Fixed Cells live_reagent Cell-Permeable Antioxidants: - Trolox - Commercial live-cell reagents center_node->live_reagent Live Cells

Caption: Logic for selecting an antifade strategy.

References

Technical Support Center: Troubleshooting Poor Color Fastness of Disperse Red 324

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the color fastness of Disperse Red 324 on polyester textiles. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a monoazo disperse dye.[1] Like other disperse dyes, it is a non-ionic, organic coloring agent with low water solubility.[2][3] These dyes are primarily used for dyeing hydrophobic synthetic fibers such as polyester.[2][3] The dyeing process typically involves high temperatures (around 130°C) to facilitate the diffusion of the dye molecules into the tightly packed structure of the polyester fibers.[2][4][5]

Q2: What are the main types of color fastness relevant to this compound?

The primary color fastness properties of concern for this compound on polyester are:

  • Wash Fastness: The resistance of the dye to be removed or to stain other fabrics during washing.[6][7][8]

  • Light Fastness: The ability of the dye to retain its color when exposed to light.[9]

  • Sublimation Fastness (Dry Heat Fastness): The resistance of the dye to vaporize and transfer to adjacent materials upon heating, such as during ironing or storage in warm conditions.[10][11]

Q3: What is the most critical step to ensure good wash fastness with this compound?

The most crucial step is a thorough reduction clearing process after dyeing.[12][13][14][15][16] This post-treatment process is designed to remove any unfixed dye particles from the surface of the polyester fibers.[13][14][15] Without effective reduction clearing, these surface dyes will easily wash off, leading to poor wash fastness and staining of other materials.[12]

Q4: How does pH affect the dyeing process and color fastness of this compound?

Maintaining a weakly acidic pH, typically between 4.5 and 5.5, is optimal for dyeing polyester with disperse dyes.[4][5][17][18] This pH range ensures the stability of the disperse dye and promotes optimal dye exhaustion onto the fiber.[5][18] Deviations from this pH can lead to variations in shade and potentially compromise the fastness properties of the dye.[18] Some disperse dyes are sensitive to alkaline conditions and can undergo hydrolysis, which alters their color and affinity for the fiber.[18][19]

Troubleshooting Guides

Issue 1: Poor Wash Fastness
Symptom Potential Cause Recommended Solution
Significant color loss after washing; Staining on adjacent white fabrics in a wash test.Incomplete removal of surface dye.Implement or optimize a reduction clearing step after dyeing. This is the most effective way to improve wash fastness.[12][13][14]
Incorrect dyeing pH.Ensure the dyebath is maintained at a pH of 4.5-5.5 using an acetic acid buffer.[4][5][7][17]
Low dyeing temperature or insufficient time.Dye at 130°C for at least 30-60 minutes to ensure proper diffusion and fixation of the dye within the polyester fibers.[4][5]
Presence of oligomers on the fiber surface.Polyester fibers can release low molecular weight oligomers during high-temperature dyeing, which can trap surface dye. A proper reduction clearing helps remove these.
Issue 2: Poor Light Fastness
Symptom Potential Cause Recommended Solution
Fading or color change after exposure to light.Inherent properties of the dye structure.While this compound has its own light fastness characteristics, deeper shades generally exhibit better light fastness due to a higher concentration of dye.[9]
Presence of unfixed dye on the surface.A thorough reduction clearing can improve light fastness by removing surface dye particles that are more susceptible to photodegradation.
Use of certain finishing agents.Some softeners and other finishing agents can negatively impact light fastness. Evaluate the compatibility of any post-treatments with the dye.
Issue 3: Poor Sublimation Fastness
Symptom Potential Cause Recommended Solution
Color transfer to other materials during ironing or heat setting.Thermal migration of the dye.This occurs when the dye moves from the inside of the fiber to the surface at high temperatures.[17][20]
High temperature during post-treatment.Lower the temperature of heat-setting or other post-dyeing heat treatments as much as possible.[11][21][22]
Inappropriate dye selection for the application.For applications requiring high-temperature treatments, select disperse dyes with higher sublimation fastness ratings. High-temperature disperse dyes (S-type) generally have better sublimation fastness.[22]
Presence of certain finishing agents.Some finishing agents can facilitate the thermal migration of disperse dyes.[21][22]

Data Presentation

The following tables illustrate the expected impact of key process variables on the color fastness of this compound. The ratings are based on standard grey scale assessments (1=poor, 5=excellent).

Table 1: Effect of Reduction Clearing on Wash Fastness

Process Color Change (Grey Scale Rating) Staining on Cotton (Grey Scale Rating)
Without Reduction Clearing2-32
With Reduction Clearing4-54

Table 2: Influence of pH on Dyeing Outcome

Dyeing pH Visual Appearance Expected Wash Fastness
3.0Lighter ShadeGood
4.5 - 5.5 Optimal Shade Excellent
7.0Shade variation, potential for dye degradationModerate to Poor
9.0Significant shade change, dye degradationPoor

Table 3: Impact of Heat-Setting Temperature on Sublimation Fastness

Heat-Setting Temperature Staining on Adjacent Polyester (Grey Scale Rating)
150°C4-5
180°C3-4
210°C2-3

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
  • Fabric Preparation: Scour the polyester fabric to remove any impurities.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L).

    • Add a pH buffer, such as acetic acid, to achieve a pH of 4.5-5.5.[4][5][7][17]

    • Disperse the required amount of this compound (e.g., 1% on weight of fabric) in water and add to the dyebath.

  • Dyeing Cycle:

    • Introduce the fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.[4]

    • Hold at 130°C for 45-60 minutes.[4][5]

    • Cool the dyebath to 70°C.

    • Rinse the fabric.

Protocol 2: Reduction Clearing
  • Bath Preparation: Prepare a fresh bath with:

    • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Sodium Hydrosulfite (Sodium Dithionite): 2 g/L

  • Treatment:

    • Introduce the dyed and rinsed fabric into the bath at 70°C.

    • Treat for 15-20 minutes.[14]

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.

    • Perform a final cold water rinse and dry.

Protocol 3: Wash Fastness Testing (based on ISO 105-C06)
  • Specimen Preparation:

    • Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm).

    • Attach a multi-fiber test fabric to the specimen.[9][23]

  • Washing Procedure:

    • Place the specimen in a stainless steel container with a specified amount of standard soap solution and stainless steel balls (to simulate mechanical action).[4][23]

    • Agitate in a launder-ometer at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).[4][6][8][9]

  • Evaluation:

    • Rinse and dry the specimen.

    • Evaluate the color change of the dyed fabric and the staining on the multi-fiber fabric using the respective grey scales under standardized lighting.[6][23]

Visualizations

dyeing_workflow General Workflow for Dyeing Polyester with this compound cluster_prep Preparation cluster_dyeing Dyeing cluster_post Post-Treatment cluster_testing Quality Control scouring Fabric Scouring dyebath_prep Dyebath Preparation (pH 4.5-5.5) scouring->dyebath_prep dyeing High-Temperature Dyeing (130°C) dyebath_prep->dyeing rinse1 Rinsing dyeing->rinse1 reduction_clearing Reduction Clearing (70-80°C) rinse1->reduction_clearing rinse2 Rinsing & Neutralization reduction_clearing->rinse2 drying Drying rinse2->drying fastness_testing Color Fastness Testing (Wash, Light, Sublimation) drying->fastness_testing

Caption: A generalized workflow for dyeing polyester fabric with disperse dyes.

troubleshooting_wash_fastness Troubleshooting Poor Wash Fastness start Poor Wash Fastness (Rating < 4) q1 Was Reduction Clearing Performed? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes end_node Review Other Parameters (Dyeing Temp/Time, Water Hardness) a1_no->end_node Implement Reduction Clearing q2 Was the Clearing Process Optimal? (Temp, Time, Chemicals) a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes a2_no->end_node Optimize Reduction Clearing q3 Was Dyeing pH 4.5-5.5? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes a3_no->end_node Adjust Dyeing pH a3_yes->end_node

Caption: A logical workflow for troubleshooting poor wash fastness.

References

Technical Support Center: Disperse Red 324 Thermal Migration in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the thermal migration of Disperse Red 324 in polymer systems.

Troubleshooting Guides

Issue: Significant color bleeding or staining on adjacent materials after heat treatment.

Possible Cause: Thermal migration of this compound molecules from within the polymer matrix to the surface. This phenomenon is exacerbated by high temperatures, the presence of certain additives, and the inherent properties of the dye and polymer.

Troubleshooting Steps:

  • Optimize Thermal Processing Conditions:

    • Lower Heat-Setting Temperature: If possible, reduce the temperature of post-dyeing heat treatments such as drying and curing. Thermal migration of disperse dyes significantly increases at temperatures above 130°C.[1][2]

    • Reduce Dwell Time: Minimize the duration the polymer is exposed to high temperatures.

  • Verify Dye Concentration:

    • Avoid Oversaturation: Excessive dye concentration can lead to a higher likelihood of migration. Ensure you are not exceeding the saturation point of the polymer with the dye.

  • Implement Post-Dyeing Cleaning:

    • Perform Reduction Cleaning: This is a crucial step to remove unfixed dye from the polymer surface, which is a primary contributor to migration. A typical reduction cleaning process involves treating the dyed material with a solution of sodium hydroxide and a reducing agent like sodium hydrosulfite.

  • Evaluate Polymer and Additive Compatibility:

    • Incompatible Resins and Additives: Certain polymers and additives, such as plasticizers and lubricants, can increase dye mobility.[3] Ensure the polymer system is compatible with this compound.

    • Surfactants and Finishing Agents: Residual surfactants and certain finishing agents can act as solvents for the dye at elevated temperatures, promoting migration.[1][4][5] Thoroughly rinse the material after dyeing and carefully select finishing agents.

Issue: Color fastness of the product decreases over time, even without high heat exposure.

Possible Cause: Slow migration of the dye to the surface, potentially facilitated by residual solvents or incompatible additives within the polymer matrix.

Troubleshooting Steps:

  • Analyze for Residual Auxiliaries: Investigate the presence of any residual spinning oils, antistatic agents, or dyeing auxiliaries in the final product. These can act as a medium for dye migration even at ambient temperatures over extended periods.[5]

  • Select High Molecular Weight Dyes: Consider using a high molecular weight alternative to this compound if available. Larger dye molecules have lower mobility within the polymer.

  • Incorporate Anti-Migration Additives: Evaluate the use of specialized anti-migration agents in your polymer formulation. These additives can help to anchor the dye molecules within the polymer matrix.

Frequently Asked Questions (FAQs)

Q1: What is the difference between thermal migration and sublimation?

A1: Thermal migration is the movement of dye molecules from the interior of the polymer fiber to its surface when subjected to heat.[1] Sublimation is a phase transition where the dye turns directly from a solid to a gas at elevated temperatures, which can then deposit on surrounding materials.[6] While related, a dye with high sublimation fastness can still exhibit poor thermal migration properties.[7]

Q2: How can I test for the potential of thermal migration in my material?

A2: A common method involves a hot pressing test. A sample of the dyed polymer is placed between two pieces of undyed fabric (e.g., polyester and nylon) and subjected to heat and pressure (e.g., 180°C for 30 seconds). The degree of staining on the undyed fabrics indicates the severity of thermal migration.[3] Another method involves immersing the dyed fabric in dimethylformamide (DMF) at room temperature; the amount of dye that leaches into the solvent can indicate the degree of surface dye and potential for migration.[5]

Q3: Are there alternatives to this compound with better thermal stability?

A3: Yes, dye manufacturers offer a range of disperse dyes with varying properties. High-energy (high molecular weight) disperse dyes generally exhibit better thermal stability and lower migration tendencies. When selecting an alternative, look for dyes with high sublimation fastness ratings and specifically inquire about their thermal migration properties in your polymer system.

Q4: Can modifying the polymer structure help reduce dye migration?

A4: Yes, increasing the crystallinity of the polymer can help to immobilize the dye molecules and reduce migration. This can sometimes be achieved through processing conditions like annealing. Additionally, incorporating specific functional groups into the polymer that can interact with the dye molecule could potentially reduce its mobility.

Quantitative Data Summary

The following table summarizes the fastness properties of various red disperse dyes, which can be used as a reference for selecting dyes with higher thermal stability. Note that specific performance can vary depending on the polymer, dye concentration, and processing conditions.

Dye Name (C.I. Name)Molecular Weight ( g/mol )Sublimation Fastness (Polyester, 180°C, 30s)
Disperse Red 92-4-5
Disperse Red 146-3
Disperse Red 343-3
Disperse Red HBS-4

Sublimation fastness is rated on a scale of 1 to 5, where 5 is the best.

Experimental Protocols

Protocol 1: Reduction Cleaning of Polyester Dyed with Disperse Dyes

Objective: To remove unfixed disperse dye from the surface of polyester to improve color fastness and reduce thermal migration.

Materials:

  • Dyed polyester fabric/polymer

  • Sodium Hydroxide (NaOH) solution (30%)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Acetic Acid (for neutralization)

  • Beakers or suitable processing vessel

  • Heating and stirring apparatus

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Prepare a cleaning bath with a liquor ratio of 40:1 (e.g., 400 mL of water for every 10 g of material).

  • Add 1.5 - 6.5 mL/L of 30% caustic soda solution and 0.5 - 2 g/L of sodium hydrosulfite to the bath.[8]

  • Heat the bath to 80°C.

  • Immerse the dyed polyester material in the bath and agitate for 20 minutes.[8]

  • Drain the cleaning solution and rinse the material thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the material in a bath containing a small amount of acetic acid, if necessary.

  • Rinse again with water and dry.

Protocol 2: Thermal Migration Test (Hot Press Method)

Objective: To assess the propensity of a disperse dye to migrate from a dyed polymer under heat and pressure.

Materials:

  • Dyed polymer sample

  • Undyed white polyester fabric

  • Undyed white nylon fabric

  • Heat press

  • Grey scale for staining

Procedure:

  • Cut a specimen of the dyed polymer and place it between two pieces of the undyed white polyester and nylon fabrics, creating a sandwich.

  • Place the composite sample in a heat press.

  • Apply a pressure and heat at a specified temperature (e.g., 180°C) for a set time (e.g., 30 seconds).

  • Remove the sample and allow it to cool.

  • Visually assess the degree of staining on the white polyester and nylon fabrics using the grey scale for staining. A lower rating (e.g., 1-2) indicates severe migration, while a higher rating (e.g., 4-5) indicates good resistance to migration.

Visualizations

Experimental_Workflow_for_Reducing_Thermal_Migration cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_actions1 Actions for Optimization cluster_actions2 Actions for Formulation cluster_actions3 Actions for Post-Treatment cluster_verification Verification Problem Thermal Migration of this compound Observed Sol1 Optimize Processing Conditions Problem->Sol1 Sol2 Modify Material Formulation Problem->Sol2 Sol3 Post-Treatment Problem->Sol3 Action1a Lower Heat-Setting Temperature Sol1->Action1a Action1b Reduce Dwell Time Sol1->Action1b Action2a Use High Molecular Weight Dye Sol2->Action2a Action2b Incorporate Anti-Migration Additive Sol2->Action2b Action3a Perform Reduction Cleaning Sol3->Action3a Test Thermal Migration Test (Hot Press Method) Action1a->Test Action1b->Test Action2a->Test Action2b->Test Action3a->Test Result Migration Reduced Test->Result

Caption: Troubleshooting workflow for addressing the thermal migration of this compound.

Signaling_Pathway_of_Thermal_Migration cluster_initiators Initiating Factors cluster_mechanism Migration Mechanism cluster_outcome Outcome Heat High Temperature (>130°C) IncreaseMobility Increased Dye Molecule Mobility Heat->IncreaseMobility Additives Presence of Solubilizing Additives (e.g., Surfactants) Additives->IncreaseMobility Diffusion Diffusion of Dye to Polymer Surface IncreaseMobility->Diffusion Migration Thermal Migration Diffusion->Migration Staining Color Bleeding / Staining Migration->Staining ReducedFastness Reduced Color Fastness Migration->ReducedFastness

Caption: Signaling pathway illustrating the mechanism of thermal migration of disperse dyes in polymers.

References

Technical Support Center: Enhancing the Fluorescence Signal of Disperse Red 324 for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Disperse Red 324 and why consider it for cellular imaging?

This compound is a red dye belonging to the anthraquinone class of compounds. Anthraquinone dyes are known for their chemical stability and are being explored for various biomedical applications, including cellular staining. Dyes from this family, such as DRAQ5™ and CyTRAK Orange™, have shown utility in live and fixed cell imaging, suggesting that this compound may offer similar potential as a fluorescent probe.

Q2: What are the potential advantages of using an anthraquinone-based dye like this compound?

Anthraquinone dyes often exhibit desirable properties for fluorescence microscopy, including:

  • Large Stokes Shifts: This class of dyes can have a significant separation between their excitation and emission wavelengths, which helps to minimize background noise and improve signal detection.

  • Photostability: Many anthraquinone derivatives show good resistance to photobleaching, allowing for longer imaging sessions without significant signal loss.

  • Cell Permeability: Some anthraquinone dyes can readily cross cell membranes, enabling the staining of intracellular structures in live cells.

Q3: What are the known challenges associated with anthraquinone dyes?

A common drawback of some anthraquinone-based fluorescent probes is a relatively low fluorescence quantum yield, which can result in a weaker signal compared to other classes of dyes. Additionally, as a "disperse dye," this compound is inherently hydrophobic, which can lead to challenges with solubility in aqueous buffers used for cellular imaging.

Q4: What are the expected spectral properties of this compound?

While specific excitation and emission maxima for this compound are not documented in the available literature, we can infer potential ranges from similar anthraquinone dyes used in cellular imaging.

DyeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
DRAQ5™ 601 / 647681 / 699~80
CyTRAK Orange™ 514 / 550610~96
This compound Estimated 500 - 650Estimated 600 - 750Potentially Large

Table 1: Comparison of spectral properties of related anthraquinone dyes. Data for this compound is an educated estimation and requires experimental validation.

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

A weak or absent fluorescence signal is a common issue in fluorescence microscopy. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Low Dye Concentration Increase the concentration of this compound in the staining solution. Perform a concentration titration to find the optimal balance between signal and background.
Poor Dye Solubility Prepare a concentrated stock solution of this compound in an organic solvent like DMSO before diluting it in the final aqueous staining buffer. The final DMSO concentration should be kept low (typically <1%) to minimize cytotoxicity. For hydrophobic dyes, the use of a non-ionic surfactant like Pluronic® F-127 can aid in solubilization.
Suboptimal Excitation/Emission Settings Since the exact spectra are unknown, empirically test a range of excitation and emission wavelengths based on the estimated values for anthraquinone dyes (e.g., excitation: 500-650 nm, emission: 600-750 nm). Use a spectral scanner if available on your microscope.
Low Quantum Yield Increase the excitation light intensity or the exposure time. However, be mindful of potential phototoxicity and photobleaching.
Inefficient Cellular Uptake Increase the incubation time to allow for better penetration of the dye into the cells. Optimize incubation temperature (e.g., 37°C) to facilitate active transport mechanisms if applicable.
Photobleaching Use an anti-fade mounting medium for fixed cells. For live cells, minimize exposure to excitation light by using the lowest possible laser power and exposure time. Acquire images from different fields of view to avoid repeated exposure of the same area.
Problem 2: High Background Fluorescence

High background can obscure the specific signal from your target.

Potential CauseRecommended Solution
Excessive Dye Concentration Reduce the concentration of this compound. High concentrations can lead to non-specific binding and high background.
Dye Aggregation Improve the solubility of the dye in the staining buffer as described in Problem 1. Aggregates can cause bright, punctate background staining.
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using spectral unmixing if your imaging software supports it. Shifting to longer excitation and emission wavelengths can sometimes reduce autofluorescence.
Non-specific Binding Include additional wash steps after staining to remove unbound dye. Consider adding a blocking agent, such as bovine serum albumin (BSA), to the staining buffer to reduce non-specific interactions.
Problem 3: Phototoxicity and Cellular Stress

Prolonged exposure to high-intensity light can be harmful to live cells.

Potential CauseRecommended Solution
High Excitation Light Intensity Use the lowest laser power that provides an acceptable signal-to-noise ratio.
Long Exposure Times Reduce the camera exposure time. If the signal is too weak, consider using a more sensitive detector or increasing the dye concentration.
Dye-Induced Cytotoxicity Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution

Disperse dyes are hydrophobic and require careful preparation for use in aqueous cellular imaging buffers.

  • Prepare a Stock Solution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

  • Prepare the Working Solution: On the day of the experiment, dilute the stock solution into a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to the desired final concentration (start with a range of 1-10 µM). The

Strategies to minimize background fluorescence with Disperse Red 324

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using the novel fluorescent probe, Disperse Red 324.

FAQs: Minimizing Background Fluorescence with this compound

Q1: What is this compound and why am I seeing high background fluorescence?

This compound is a fluorescent dye belonging to the anthraquinone class. High background fluorescence in imaging experiments can obscure your signal of interest and arise from several sources. These can be broadly categorized as issues related to the dye itself, the experimental protocol, or inherent properties of the sample (autofluorescence).

Q2: What are the optimal excitation and emission settings for this compound to minimize background?

To minimize spectral overlap with common sources of autofluorescence, it is crucial to use the optimal filter sets for this compound. Autofluorescence is often more pronounced in the blue and green channels.[1][2] While the exact spectral properties of this compound are still under full characterization, initial experiments suggest the following settings as a starting point.

Table 1: Hypothetical Spectral Properties of this compound

ParameterWavelength (nm)Recommended Filter Set
Excitation Maximum ~580 nmTRITC/Rhodamine
Emission Maximum ~620 nmTRITC/Rhodamine

Q3: How can I reduce background caused by the dye itself?

Background from the dye can be due to high concentration, aggregation, or non-specific binding.

  • Titrate Your Dye: Using too high a concentration of this compound can lead to non-specific binding and high background.[2][3][4] It is essential to perform a concentration gradient to determine the optimal signal-to-noise ratio.

  • Prevent Aggregation: Disperse dyes can sometimes aggregate in aqueous solutions, leading to fluorescent puncta and high background.[5][6] Ensure the dye is fully dissolved in an appropriate solvent before diluting it in your staining buffer. Sonication of the stock solution can sometimes help break up aggregates.

  • Improve Washing Steps: Insufficient washing will leave unbound dye in the sample, contributing to background fluorescence.[3][4][7][8] Increase the number and duration of your wash steps after incubation with this compound.

Q4: What aspects of my experimental protocol can I modify to reduce background?

Your staining protocol plays a critical role in managing background fluorescence. Consider optimizing the following steps:

  • Blocking: Inadequate blocking of non-specific binding sites is a common cause of high background.[3][4][7][8] Use a blocking solution appropriate for your sample type, such as normal serum from the species of your secondary antibody or a protein-based blocker like Bovine Serum Albumin (BSA).

  • Fixation: The choice of fixative and the fixation time can influence background. Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1][7][9][10] Consider reducing fixation time or switching to an organic solvent like cold methanol if compatible with your target.

  • Permeabilization: If you are labeling an intracellular target, the permeabilization step must be optimized. Harsh detergents can disrupt cell membranes and lead to non-specific dye uptake.

Troubleshooting Guide: High Background with this compound

Use this guide to diagnose and resolve common issues leading to high background fluorescence.

Table 2: Troubleshooting High Background Fluorescence

Observation Potential Cause Recommended Solution
High, uniform background across the entire sample Dye concentration is too high.[2][3]Perform a titration experiment to find the optimal dye concentration.
Insufficient washing.[3][4]Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20).
Inadequate blocking.[7][8]Increase blocking time or try a different blocking agent (e.g., 5% normal goat serum in PBS).
Speckled or punctate background Dye aggregation.[5]Centrifuge the dye solution before use to pellet aggregates. Consider a brief sonication of the stock solution.
High background in specific cellular compartments (e.g., cytoplasm) Non-specific binding.Include a "no primary antibody" control to assess non-specific binding of the secondary antibody (if applicable). Optimize blocking and washing steps.
Background fluorescence observed in unstained control samples Autofluorescence from the sample.[2][7][11]Image an unstained sample to determine the level and spectral properties of autofluorescence. Consider using a quenching agent like Sudan Black B or a commercial autofluorescence quencher.[12][13]
Fixation-induced autofluorescence.[1][9]Reduce fixation time or use fresh fixative solutions. Test alternative fixation methods like cold methanol.

Experimental Protocols

Protocol 1: Titration of this compound for Optimal Concentration

This protocol is designed to identify the optimal concentration of this compound that provides the best signal-to-noise ratio for your specific application.

  • Prepare a series of dilutions of this compound in your final staining buffer. A good starting range would be from 10 µM down to 100 nM.

  • Prepare multiple identical samples (e.g., cells cultured on coverslips).

  • Follow your standard staining protocol, but incubate each sample with a different concentration of this compound.

  • Include a "no dye" control to assess autofluorescence.

  • After the final wash steps, mount the samples and image them using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Quantify the mean fluorescence intensity of your specific signal and a background region for each concentration.

  • Calculate the signal-to-noise ratio (Signal/Background) for each concentration.

  • The optimal concentration is the one that provides the highest signal-to-noise ratio.

Visualizing Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis a Prepare Cells/Tissue b Fixation a->b c Permeabilization (if needed) b->c d Blocking c->d e Primary Antibody Incubation d->e f This compound Incubation e->f g Washing f->g h Mounting g->h i Image Acquisition h->i j Analysis i->j

Caption: General immunofluorescence workflow.

troubleshooting_workflow start High Background Observed unstained_control Check Unstained Control start->unstained_control autofluorescence High Autofluorescence unstained_control->autofluorescence Yes no_autofluorescence Low Autofluorescence unstained_control->no_autofluorescence No quenching Apply Autofluorescence Quenching (e.g., Sudan Black B) autofluorescence->quenching optimize_dye Optimize Dye Concentration (Titration) no_autofluorescence->optimize_dye optimize_wash Improve Washing Steps optimize_dye->optimize_wash optimize_blocking Optimize Blocking optimize_wash->optimize_blocking check_aggregation Check for Dye Aggregation optimize_blocking->check_aggregation end Background Minimized check_aggregation->end change_fixation Change Fixation Method quenching->change_fixation change_fixation->end

Caption: Troubleshooting high background fluorescence.

References

Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of Disperse Red 324

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Disperse Red 324 and other similar disperse dyes.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In LC-MS, the "matrix" consists of all components within a sample apart from the specific analyte of interest, such as this compound. These components can include salts, lipids, proteins, and other endogenous materials. Matrix effects happen when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively affect the accuracy, precision, and sensitivity of quantitative results.

Q2: Why is a compound like this compound susceptible to matrix effects?

A2: Disperse dyes like this compound are typically small, planar, non-ionic molecules with polar functional groups. When extracted from complex matrices such as textiles, environmental samples, or biological tissues, many other compounds can be co-extracted. In electrospray ionization (ESI), which is commonly used for polar compounds, these co-eluting matrix components can compete with this compound for ionization, leading to signal suppression. ESI's susceptibility to interference from non-volatile species and changes in droplet properties makes it particularly prone to matrix effects.

Q3: What are the common signs of matrix effects in my analytical data?

A3: The presence of matrix effects can manifest in several ways, including poor accuracy and precision, inconsistent analyte response, and reduced sensitivity. If you observe high variability in results for the same sample, or if your quality control samples fail to meet acceptance criteria (e.g., bias greater than ±15%), matrix effects are a likely cause. These issues arise because the degree of ion suppression or enhancement can vary between different samples and even between different injections of the same sample.

Q4: How can I qualitatively test for the presence of matrix effects?

A4: A widely used qualitative method is post-column infusion. In this technique, a constant flow of a standard solution of this compound is infused into the mobile phase stream between the analytical column and the mass spectrometer. An extracted blank matrix sample (containing no analyte) is then injected onto the column. As the matrix components elute, any resulting dip or rise in the constant analyte signal baseline indicates regions of ion suppression or enhancement, respectively. This helps identify if matrix components are co-eluting with your analyte of interest.

Q5: What is the most reliable way to quantify matrix effects?

A5: The most accepted quantitative method is the post-extraction spike comparison. This involves comparing the analyte's signal response in two different samples: (A) the analyte spiked into a clean solvent (neat solution) and (B) the analyte spiked into an extracted blank matrix sample. The matrix effect (ME) is calculated as the ratio of the response in the matrix to the response in the neat solution (ME % = [Response in Matrix / Response in Neat Solution] x 100). A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.

Q6: What is the difference between minimizing and compensating for matrix effects?

A6: Minimizing matrix effects involves reducing the interfering components that reach the detector through strategies like more selective sample preparation (e.g., Solid-Phase Extraction), optimizing chromatographic separation to resolve the analyte from interferences, or simply diluting the sample. Compensation, on the other hand, involves using a technique to correct for the signal alteration caused by unavoidable matrix components. The most effective compensation strategy is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences the same degree of signal suppression or enhancement. Other compensation methods include matrix-matched calibration and the standard addition method.

Troubleshooting Guide

Problem: My this compound signal is highly variable and not reproducible between injections.

  • Possible Cause: Significant and variable ion suppression caused by co-eluting matrix components.

  • Solution 1: Improve Sample Preparation. The most effective way to combat matrix effects is to remove the interfering components before analysis.

    • Evaluate your extraction method: If you are using a simple protein precipitation (PPT) or "dilute-and-shoot" method, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE, in particular, can be tailored to selectively isolate the analyte while washing away interfering matrix components.

  • Solution 2: Optimize Chromatography. Increase the chromatographic resolution between this compound and any interfering peaks.

    • Modify the gradient: Adjust the mobile phase gradient to better separate the analyte from the regions where post-column infusion showed significant suppression.

    • Use a higher efficiency column: Employing a column with smaller particles (e.g., UHPLC columns) can significantly improve peak separation and reduce co-elution.

  • Solution 3: Use an Appropriate Internal Standard. To compensate for variability, add an internal standard (IS) to all samples, standards, and blanks.

    • Gold Standard: The best choice is a stable isotope-labeled (SIL) version of this compound. The SIL-IS will have nearly identical chemical properties and retention time, ensuring it experiences the same matrix effects as the analyte, thus providing reliable correction.

Problem: I don't have a stable isotope-labeled internal standard for this compound. What are my options?

  • Possible Cause: Lack of a commercially available SIL-IS for a specific analyte.

  • Solution 1: Matrix-Matched Calibration. Prepare your calibration standards by spiking known amounts of this compound into an extracted blank matrix. This ensures that the standards experience similar matrix effects as the unknown samples, improving accuracy. The main challenge is obtaining a representative and analyte-free blank matrix.

  • Solution 2: Method of Standard Addition. This method is highly effective when a blank matrix is unavailable or highly variable. It involves adding known amounts of the analyte to several aliquots of the actual sample and creating a calibration curve for each sample. While accurate, this approach is time-consuming as it requires multiple analyses for each unknown sample.

  • Solution 3: Use a Structural Analog as an Internal Standard. A compound with a very similar chemical structure and chromatographic behavior to this compound can be used. However, it is crucial to validate that the analog experiences the same degree of matrix effect as the analyte, which is not always the case.

Problem: Simple sample dilution reduces the matrix effect, but the analyte signal falls below the limit of quantification (LOQ).

  • Possible Cause: The concentration of this compound in the original sample is too low to withstand dilution.

  • Solution: Combine Dilution with a Concentration Step. This involves using a more advanced sample preparation technique that includes both cleanup and enrichment.

    • Solid-Phase Extraction (SPE): This is an ideal solution. After loading a larger volume of the sample onto the SPE cartridge, you can wash away interferences and then elute this compound in a small volume of clean solvent. This process simultaneously removes matrix components and concentrates the analyte, improving the signal-to-noise ratio and mitigating matrix effects.

Quantitative Data Summary

While specific data for this compound is limited in the literature, analysis of other disperse and azo dyes demonstrates the prevalence and variability of matrix effects. This data highlights the necessity of evaluating matrix effects for each specific analyte and matrix.

AnalyteMatrixMatrix Effect (%)Mitigation StrategyResulting Matrix Effect (%)Reference
Disperse Red 1Textile Extract33.1% (Suppression)Sample Dilution90.1%
Disperse Red 17Textile Extract31.0% - 50.9% (Suppression)--
Disperse Blue 35Textile Extract31.0% - 50.9% (Suppression)--
Disperse Yellow 49Textile Extract31.0% - 50.9% (Suppression)--
Disperse Orange 37Textile Extract42.1% - 49.5% (Suppression)--
Direct Red 28Textile Extract2

Validation & Comparative

Comparative Analysis of Disperse Red 324 and Nile Red for Lipid Staining: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of intracellular lipids is crucial for understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. This guide provides a comparative analysis of two red dyes, Disperse Red 324 and the well-established fluorescent probe, Nile Red, for the application of lipid staining in biological research.

While both are red dyes, their suitability and application for staining intracellular lipid droplets differ significantly. This guide will objectively compare their performance, supported by available data, to aid in the selection of the appropriate tool for your research needs.

Executive Summary

Extensive research confirms that Nile Red is a highly effective and widely used fluorescent stain for intracellular lipids. Its photophysical properties, including its solvatochromic fluorescence and high quantum yield in hydrophobic environments, make it an ideal candidate for visualizing lipid droplets in both live and fixed cells. In contrast, there is a notable absence of scientific literature supporting the use of This compound as a biological stain for lipids. Primarily utilized in the textile and plastics industries, its properties for cellular imaging have not been characterized. Therefore, this guide will focus on the established utility of Nile Red and the current lack of evidence for the use of this compound in a biological context.

Data Presentation: A Comparative Overview

Due to the lack of available data for this compound in a biological staining context, a direct quantitative comparison is not feasible. The following table summarizes the known properties of both dyes, highlighting the information pertinent to lipid staining.

PropertyThis compoundNile Red
Chemical Class AnthraquinonePhenoxazone
Primary Application Textile, plastic, and cosmetic dye[1][2][3]Fluorescent stain for intracellular lipids[2][4][5]
Fluorescence No data available for biological applications.Strongly fluorescent in hydrophobic environments, with minimal fluorescence in aqueous media[2][4][5].
Excitation Maxima Not applicable for lipid staining.~488 nm (in non-polar lipids), ~552 nm (in polar lipids)[1]
Emission Maxima Not applicable for lipid staining.~585 nm (in non-polar lipids), ~636 nm (in polar lipids)[1]
Solubility Low water solubility[6].Soluble in organic solvents like DMSO and acetone; forms a working solution in aqueous buffers[1].
Cytotoxicity Data on cytotoxicity related to biological staining is unavailable. Some disperse dyes have shown cytotoxic and genotoxic effects[7][8][9].Generally considered to have low cytotoxicity for live-cell imaging at working concentrations[10].
Live/Fixed Cell Staining Not applicable.Suitable for both live and fixed cell staining[10][11].

In-Depth Analysis

Nile Red: The Gold Standard for Lipid Droplet Staining

Nile Red is a lipophilic and solvatochromic fluorescent dye, meaning its fluorescence spectrum is dependent on the polarity of its environment.[10] This property is key to its success as a lipid stain. In the aqueous environment of the cytoplasm, Nile Red exhibits weak fluorescence. However, upon partitioning into the non-polar environment of intracellular lipid droplets, its fluorescence quantum yield increases significantly, resulting in bright and specific staining.[2][4][5]

The dye can differentiate between neutral lipids (like triglycerides and cholesteryl esters) and polar lipids (like phospholipids). In neutral lipids, it emits a strong yellow-gold fluorescence, while in polar lipids, it emits a red-orange fluorescence. This spectral shift allows for a more nuanced analysis of the lipid composition within cells.

This compound: An Industrial Dye with No Known Biological Staining Application

This compound is classified as an anthraquinone dye.[1][2][5] Dyes in this class are primarily used for coloring synthetic fibers like polyester, as well as plastics and other industrial materials.[1][6] The available scientific literature and product information consistently describe its application in these industrial contexts.

There is a complete lack of published research demonstrating the use of this compound for staining lipids or any other component in biological samples. Key data required for its evaluation as a biological stain, such as its fluorescence properties in cellular environments, its solubility in physiological buffers, and its potential cytotoxicity to living cells, are not available. While some anthraquinone-based compounds have been explored as fluorescent probes, this compound itself has not been characterized for this purpose.[4][10]

Experimental Protocols

Protocol: Staining of Intracellular Lipid Droplets with Nile Red

This protocol provides a general guideline for staining lipids in cultured mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Nile Red (powder or stock solution)

  • Dimethyl sulfoxide (DMSO) or acetone

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell staining

  • Fluorescence microscope with appropriate filter sets (e.g., for green and red fluorescence)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Nile Red in DMSO or acetone. Store protected from light at -20°C.

  • Working Solution Preparation: Dilute the Nile Red stock solution in PBS or cell culture medium to a final concentration of 0.1 to 1.0 µg/mL. The optimal concentration should be determined empirically.

  • Cell Preparation:

    • For Live-Cell Imaging: Grow cells on glass-bottom dishes or coverslips. Before staining, remove the culture medium and wash the cells once with PBS.

    • For Fixed-Cell Imaging: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS.

  • Staining: Add the Nile Red working solution to the cells and incubate for 10-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. Observe the stained cells using a fluorescence microscope. For neutral lipids (yellow-gold fluorescence), use an excitation wavelength of ~488 nm and an emission wavelength of ~585 nm. For polar lipids (red fluorescence), use an excitation wavelength of ~552 nm and an emission wavelength of ~636 nm.

Visualizing the Workflow

To illustrate the decision-making process and experimental workflow for lipid staining, the following diagrams are provided.

Caption: Logical workflow for selecting a suitable dye for lipid staining.

experimental_workflow cluster_workflow Nile Red Staining Workflow prep_stock Prepare Nile Red Stock Solution (1 mg/mL in DMSO) prep_working Prepare Working Solution (0.1-1.0 µg/mL in PBS/Medium) prep_stock->prep_working stain Incubate with Nile Red Working Solution prep_working->stain cell_prep Prepare Cells (Live or Fixed) cell_prep->stain wash Wash Cells with PBS stain->wash image Image with Fluorescence Microscope wash->image

Caption: Step-by-step experimental workflow for Nile Red lipid staining.

Conclusion

For researchers requiring reliable and specific staining of intracellular lipid droplets, Nile Red remains the superior and validated choice. Its well-characterized photophysical properties and established protocols make it a robust tool for a wide range of applications in cell biology and drug discovery. In contrast, this compound is an industrial dye with no documented application in biological lipid staining. Based on current scientific evidence, this compound is not a suitable alternative to Nile Red for this purpose. Researchers should rely on established and validated reagents like Nile Red to ensure the accuracy and reproducibility of their experimental results.

References

Benchmarking Disperse Red 324: A Comparative Guide to Lightfastness and Wash Fastness

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of Disperse Red 324, with a primary focus on its lightfastness and wash fastness properties, which are critical for textile applications. The intended audience for this publication includes researchers, scientists, and professionals in drug development who may utilize such dyes in their work. The information presented is based on publicly available data and standardized testing protocols.

Comparative Performance of Red Disperse Dyes

To provide a practical benchmark, the following table summarizes the lightfastness and wash fastness of several common alternative red disperse dyes when applied to polyester. The data is based on standardized testing methodologies.

Dye NameC.I. NameChemical ClassLightfastness (Xenon Arc) (1-8 Scale)Wash Fastness (Color Change) (1-5 Scale)
Disperse Red 1Disperse Red 1Monoazo4-55
Disperse Red 9Disperse Red 9Anthraquinone33
Disperse Red 11Disperse Red 11Anthraquinone54-5
Disperse Red 60Disperse Red 60Anthraquinone6-74-5
Disperse Red 73Disperse Red 73-5-65
Disperse Red 82Disperse Red 82Monoazo6-74-5
Disperse Red 86Disperse Red 86Anthraquinone--
Disperse Red 167Disperse Red 167-7-85

Note: Fastness properties can vary depending on the substrate, depth of shade, and the specific dyeing and finishing processes used.

Experimental Protocols

The evaluation of lightfastness and wash fastness of disperse dyes is conducted using standardized experimental protocols to ensure reproducibility and comparability of results.

Lightfastness Testing

The standard method for determining the lightfastness of textiles is ISO 105-B02 , which involves the use of a xenon arc fading lamp.

  • Principle: This test assesses the resistance of a textile's color to an artificial light source that mimics natural daylight.

  • Apparatus: A xenon arc lamp apparatus, a set of Blue Wool standards (rated 1 for very poor to 8 for excellent lightfastness), and a Grey Scale for evaluating color change.

  • Procedure:

    • A specimen of the dyed textile is mounted on a holder alongside a set of Blue Wool references.

    • A portion of both the specimen and the references is covered with an opaque mask.

    • The mounted samples are then exposed to the light from the xenon arc lamp under controlled conditions of humidity and temperature.

    • The exposure continues until a specific contrast is achieved between the exposed and unexposed parts of the test specimen, corresponding to a certain grade on the Grey Scale for Color Change.

    • The lightfastness rating is determined by comparing the fading of the test specimen to that of the Blue Wool references. The rating corresponds to the Blue Wool reference number that exhibits a similar degree of fading.

Wash Fastness Testing

For wash fastness, ISO 105-C06 is a commonly used standard.

  • Principle: This method simulates the effect of domestic or commercial laundering on the color of the textile.

  • Apparatus: A laboratory washing machine (e.g., a Launder-Ometer), stainless steel balls for mechanical action, a multifiber adjacent fabric (containing strips of different common fibers), and Grey Scales for assessing color change and staining.

  • Procedure:

    • A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.

    • This composite sample is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls.

    • The container is then agitated in the washing machine at a defined temperature and for a specific duration.

    • After the washing cycle, the sample is rinsed and dried.

    • The change in the color of the dyed specimen is evaluated using the Grey Scale for color change (rated 1 for a large change to 5 for no change).

    • The degree of staining on each fiber of the multifiber adjacent fabric is assessed using the Grey Scale for staining (rated 1 for heavy staining to 5 for no staining).

Experimental Workflow

The following diagram illustrates the general workflow for assessing the fastness properties of a disperse dye.

experimental_workflow cluster_prep Sample Preparation cluster_lightfastness Lightfastness Test (ISO 105-B02) cluster_washfastness Wash Fastness Test (ISO 105-C06) cluster_results Results cluster_comparison Comparative Analysis Dyeing Dyeing of Fabric with This compound Specimen_Prep Preparation of Test Specimens Dyeing->Specimen_Prep Exposure Exposure in Xenon Arc Apparatus with Blue Wool Standards Specimen_Prep->Exposure Washing Laundering with Multifiber Fabric and Steel Balls Specimen_Prep->Washing Light_Assessment Assessment of Fading vs. Blue Wool Standards Exposure->Light_Assessment Light_Rating Lightfastness Rating (1-8) Light_Assessment->Light_Rating Wash_Assessment Assessment of Color Change and Staining with Grey Scales Washing->Wash_Assessment Wash_Rating Wash Fastness Ratings (1-5) (Color Change & Staining) Wash_Assessment->Wash_Rating Comparison Benchmarking against Alternative Dyes Light_Rating->Comparison Wash_Rating->Comparison

Caption: Workflow for Fastness Testing of Disperse Dyes.

References

A Comparative Analysis of Supercritical Fluid Dyeing versus Conventional Dyeing with Disperse Red 324

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of supercritical fluid dyeing (SFD) and conventional aqueous dyeing techniques for polyester substrates using Disperse Red 324. The analysis is supported by experimental data from scientific literature, focusing on performance, environmental impact, and process parameters.

Executive Summary

Supercritical fluid dyeing, utilizing carbon dioxide (scCO₂) as a solvent, presents a significant advancement over conventional water-based dyeing methods. For hydrophobic fibers like polyester, scCO₂ dyeing offers numerous advantages, including the elimination of water consumption and wastewater discharge, reduced energy usage, and shorter processing times. While the initial investment for SFD equipment is higher, the operational costs can be lower due to savings in water, energy, and the potential for dye recycling. In terms of performance, SFD can achieve comparable or even superior color strength and fastness properties compared to conventional methods.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data comparing the two dyeing processes for polyester with disperse dyes, including specific data for this compound where available.

ParameterSupercritical Fluid Dyeing (scCO₂)Conventional Aqueous Dyeing
Dye This compound (or similar disperse red)This compound (or similar disperse red)
Substrate Polyester (PET)Polyester (PET)
Dyeing Medium Supercritical Carbon Dioxide (scCO₂)Water
Typical Dyeing Temperature 80 - 120 °C120 - 135 °C
Typical Dyeing Pressure 10 - 25 MPa (100 - 250 bar)Atmospheric / Slightly above atmospheric
Typical Dyeing Time 1 - 2 hours1 - 1.5 hours (excluding heat-up and cool-down)
Diffusion Coefficient of this compound in PET 1 to almost 3 orders of magnitude faster than in an aqueous systemSlower diffusion rate compared to scCO₂
Water Consumption NoneHigh (e.g., Liquor ratio of 1:10)
Wastewater Generation NoneSignificant, containing residual dyes and chemicals
Use of Auxiliary Chemicals Generally not required (e.g., dispersing agents, surfactants)Required (e.g., dispersing agents, leveling agents, pH buffers)
Energy Consumption Lower due to the elimination of water heating and drying processesHigher due to heating large volumes of water and subsequent drying
Colorfastness (General for Disperse Dyes) Good to excellent wash, rubbing, and light fastnessGood to excellent, but can be slightly lower than SFD in some cases

Experimental Protocols

Supercritical Fluid Dyeing (scCO₂) Protocol (Adapted for this compound)

This protocol is based on established methods for dyeing polyester with disperse dyes in a laboratory-scale scCO₂ dyeing apparatus.

Materials and Equipment:

  • Polyester fabric sample

  • This compound

  • Laboratory-scale supercritical fluid dyeing vessel

  • High-pressure CO₂ source

  • Temperature and pressure controllers

Procedure:

  • The polyester fabric sample is wound onto a suitable holder and placed inside the high-pressure dyeing vessel.

  • The required amount of this compound is placed in a separate container within the vessel.

  • The vessel is sealed, and liquid CO₂ is pumped in.

  • The temperature and pressure are raised to the desired supercritical conditions (e.g., 120°C and 25 MPa).

  • The supercritical CO₂, now acting as a solvent, circulates through the vessel, dissolving the dye and transporting it to the polyester fibers.

  • The dyeing is carried out for a specified duration (e.g., 60 minutes).

  • After the dyeing cycle, the pressure is slowly released. The CO₂ returns to a gaseous state, leaving the dye deposited on the fabric and any undissolved dye behind.

  • The gaseous CO₂ can be captured and recycled for subsequent dyeing cycles.

  • The dyed fabric is removed from the vessel. No post-rinsing or drying is typically required.

Conventional Aqueous Dyeing Protocol (Adapted for this compound)

This protocol outlines a standard high-temperature exhaust dyeing method for polyester.

Materials and Equipment:

Evaluating the performance of Disperse Red 324 in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complexities of drug development and material science, the selection of appropriate dyes is a critical decision impacting the integrity and performance of the final product. This guide offers an in-depth comparative analysis of Disperse Red 324, an anthraquinone-derived dye, against other commercially significant red disperse dyes across various polymer matrices. By presenting quantitative performance data and detailed experimental methodologies, this document aims to provide an objective resource for making informed decisions.

At a Glance: Performance in Polyester

Polyester remains a dominant polymer in numerous applications, and the performance of disperse dyes within this matrix is a key benchmark. The following table summarizes the fastness properties of this compound and its alternatives when applied to polyester fibers.

DyeC.I. NameChemical ClassLight Fastness (Xenon Arc, 1-8 Scale)Wash Fastness (Color Change, 1-5 Scale)Sublimation Fastness (Staining, 1-5 Scale)
This compound-AnthraquinoneData Not AvailableData Not AvailableData Not Available
Disperse Red 167Disperse Red 167Azo7-855
Disperse Red 60Disperse Red 60Anthraquinone6-74-52-3
Disperse Red 1Disperse Red 1Azo4-554
Disperse Red 82Disperse Red 82Azo6-74-54-5
Disperse Red 73Disperse Red 73-5-654
Disperse Red 11Disperse Red 11Anthraquinone54-53
Disperse Red 9Disperse Red 9Anthraquinone334

Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.

Performance in Polyamide and Polylactic Acid (PLA)

While comprehensive data for this compound in polyamide and PLA is limited in publicly available literature, general performance trends of disperse dyes on these polymers can be informative. Disperse dyes generally exhibit lower fastness properties on polyamide compared to polyester. For Polylactic Acid (PLA), a biodegradable alternative to PET, disperse dyes can be applied, though often requiring milder dyeing conditions. The color fastness of disperse dyes on PLA can be comparable to or slightly lower than on polyester.

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key performance indicators.

Color Strength Measurement

The color strength of a dye in a polymer matrix is a critical parameter for formulation and quality control. It is typically determined spectrophotometrically.

Principle: The concentration of a dye in a solution is proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert law. For dyed polymers, the color strength is often evaluated using the Kubelka-Munk theory, which relates the reflectance of a colored sample to its absorption and scattering coefficients.

Experimental Workflow for Color Strength Measurement

A Prepare standard dye solutions of known concentrations B Measure absorbance spectra using a spectrophotometer A->B C Plot calibration curve (Absorbance vs. Concentration) B->C D Prepare polymer samples with the dye E Measure reflectance spectra of the dyed polymer D->E F Calculate K/S values from reflectance data E->F G Determine color strength relative to a standard F->G

Caption: Workflow for determining the color strength of a dye.

Fastness Testing

1. Light Fastness (AATCC Test Method 16.3 / ISO 105-B02)

Principle: This method assesses the resistance of a colored material to fading when exposed to an artificial light source that simulates natural sunlight (xenon arc lamp).

Procedure:

  • A specimen of the dyed polymer is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8, with 8 being the highest fastness).

  • The samples and standards are exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.

  • The exposure continues until a specified amount of fading has occurred on the test specimen or the standards.

  • The light fastness is assessed by comparing the color change of the specimen with that of the Blue Wool standards.

2. Wash Fastness (ISO 105-C06)

Principle: This test evaluates the resistance of the color of a textile to domestic or commercial laundering procedures.

Procedure:

  • A specimen of the dyed polymer is stitched together with a multifiber adjacent fabric.

  • The composite sample is placed in a stainless steel container with a standardized soap solution and stainless steel balls for mechanical action.

  • The container is agitated in a washing machine at a specified temperature and duration.

  • After washing, the sample is rinsed and dried. The color change of the specimen and the staining of the adjacent fabric are assessed using grey scales.

3. Sublimation Fastness (AATCC Test Method 117 / ISO 105-P01)

Principle: This test measures the resistance of a colorant to sublimation, where the dye transitions from a solid to a gas upon heating and may stain adjacent materials.

Procedure:

  • A specimen of the dyed polymer is placed between two pieces of undyed fabric (typically polyester).

  • The composite sample is subjected to a specific temperature and pressure for a set time in a heat press.

  • After heating, the degree of staining on the undyed fabrics is assessed using a grey scale.

Dye Migration Evaluation

Principle: Dye migration refers to the movement of colorant from a dyed area to an undyed or differently colored area, a phenomenon often accelerated by heat and the presence of plasticizers.

Logical Workflow for Evaluating Dye Migration

A Prepare dyed polymer sample B Place in contact with undyed polymer A->B C Apply heat and pressure for a specified time B->C D Visually assess staining on the undyed polymer C->D E Quantify color transfer using a spectrophotometer C->E

Caption: A simplified workflow for the evaluation of dye migration.

Conclusion

The selection of a disperse dye for a specific polymer matrix requires a thorough evaluation of its performance characteristics. While Disperse Red 1

Disperse Red 324: Not a Recognized Fluorescent Stain for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and commercial product information reveals that Disperse Red 324 is not utilized as a fluorescent stain in biological research . This compound is consistently identified as a red disperse dye, primarily employed in the textile and plastics industries for coloring synthetic materials such as polyester.[1][2][3]

While one chemical supplier lists this compound under the category of "Fluorescent Dye," there is a notable absence of any supporting data, experimental protocols, or citations related to its use in fluorescence microscopy or other biological imaging techniques.[1][2] The sole reference associated with this classification is a study on the dye's toxicity, not its application as a fluorescent probe.

Due to the lack of any available data on the cross-reactivity, specificity, or fluorescent staining performance of this compound in a research context, it is not possible to generate a comparative guide as requested. Such a guide would require non-existent experimental data and protocols.

The World of Fluorescent Stains in Research

In the field of biological research, a vast array of fluorescent stains are available, each with specific applications and properties. These stains are crucial for visualizing cellular structures and processes. For instance, dyes like DAPI and Hoechst are commonly used to stain the nuclei of cells, binding to DNA and emitting a blue fluorescence.[4][5] Other dyes are designed to target specific organelles, such as mitochondria or lysosomes, or to report on physiological states like cell viability.[6]

Some dyes originally developed for other industries have found niche applications in research. A notable example is Congo Red, an azo dye first used in the textile industry, which is now a standard fluorescent stain for identifying amyloid deposits in tissue samples.[7] However, this compound has not undergone a similar transition into biological research applications based on available information.

Alternative Fluorescent Stains

For researchers seeking red fluorescent stains, numerous well-characterized alternatives to this compound are available. The choice of stain depends heavily on the specific application, such as the target molecule or organelle, and whether the imaging will be performed on live or fixed cells. Common classes of fluorescent dyes used in research include:

  • Rhodamines: A family of robust and bright red-orange fluorophores.[8]

  • Cyanine dyes (e.g., Cy5, Cy7): These are versatile dyes with emissions often in the far-red to near-infrared spectrum, which helps to reduce background autofluorescence.[8]

  • Alexa Fluor dyes: A series of widely used, photostable fluorescent dyes with a range of excitation and emission spectra.

  • BODIPY dyes: These dyes are known for their sharp emission peaks and high quantum yields.[8]

We can provide a detailed comparison guide for any of the established fluorescent stains if you can specify your target application (e.g., nuclear staining, mitochondrial imaging, cell membrane labeling).

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Disperse Red 324

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Disperse Red 324, a synthetic dye used in various applications, including textiles, plastics, and cosmetics.[1] Adherence to these procedures is critical for protecting both laboratory personnel and the environment.

Immediate Safety and Handling

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. If there is a risk of dust formation, a dust respirator should be used.[3]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[3]

  • Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[3] Contaminated work clothing should be laundered separately before reuse.[3]

In the event of a spill, it is important to act quickly and safely. For minor spills, use dry clean-up procedures to avoid generating dust. The spilled material should be collected and placed in a suitable, sealed container for disposal.[3] For major spills, evacuate the area and follow your institution's emergency procedures.

Regulatory Framework for Chemical Waste Disposal

The disposal of chemical waste in laboratories is governed by strict regulations to ensure safety and environmental protection. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The Resource Conservation and Recovery Act (RCRA) , enforced by the EPA, establishes a "cradle to grave" system for controlling hazardous waste.[4] This means that waste is regulated from the point of generation to its final disposal.[5] Key RCRA requirements for laboratories include:

  • Prohibition of disposal in regular trash or sewer systems.[6]

  • Mandatory documentation of waste generation.[6]

  • Proper segregation of incompatible chemicals.[6]

  • Use of chemically compatible and properly labeled containers.[6]

  • Adherence to storage time limits, which can be up to twelve months for academic laboratories under Subpart K regulations.[7]

OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard requires laboratories to have a Chemical Hygiene Plan.[4] This plan should outline specific procedures for the safe handling and disposal of chemicals.

Quantitative Data for Laboratory Chemical Waste Management

While specific disposal thresholds for this compound are not defined, the following table summarizes general quantitative limits and timelines for hazardous waste accumulation in a laboratory setting, based on EPA regulations. These guidelines are crucial for maintaining compliance and ensuring safety.

ParameterGuidelineRegulation
Maximum Hazardous Waste Accumulation (Satellite Area) 55 gallons40 CFR § 262.15
Maximum Acutely Toxic Waste (P-list) Accumulation 1 quart (liquid) or 1 kg (solid)40 CFR § 262.15
Maximum Storage Time in Laboratory (Academic Labs) 12 months40 CFR Part 262, Subpart K
Time to Remove Excess Waste from Lab Within 3 calendar days of reaching accumulation limitUniversity of Pennsylvania EHRS Guidelines

Experimental Protocol: Disposal of Solid this compound Waste

This protocol outlines the steps for the safe disposal of solid this compound waste generated during a typical laboratory experiment.

Materials:

  • Solid this compound waste

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

  • Spatula or scoop

  • Fume hood

Procedure:

  • Preparation: Don the appropriate PPE. Ensure the designated hazardous waste container is clean, dry, and properly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Waste Collection: Working within a fume hood to minimize dust exposure, carefully transfer the solid this compound waste into the hazardous waste container using a clean spatula or scoop.

  • Container Sealing: Securely close the lid of the waste container to prevent any spills or release of dust.

  • Labeling: Complete the hazardous waste label with the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation.[5]

  • Disposal Request: Once the container is full or nearing its storage time limit, submit a request for pickup to your institution's EHS department for proper disposal at a permitted treatment, storage, and disposal facility (TSDF).[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated Hazardous Waste Container ppe->container transfer Transfer Waste into Container (in Fume Hood) container->transfer seal_label Securely Seal and Label Container transfer->seal_label store Store in Satellite Accumulation Area seal_label->store check_full Is Container Full or Storage Time Limit Reached? store->check_full check_full->store No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Disperse Red 324

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of Disperse Red 324. These guidelines are compiled from safety data sheets of structurally similar disperse dyes and general laboratory safety practices.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment for handling this compound powder.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Glasses with Side Shields or Chemical GogglesMust be worn at all times to protect against dust particles.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. For prolonged or repeated contact, consider double-gloving. Gloves must be inspected before use and disposed of properly after handling.[7]
Respiratory Protection Dust Mask or RespiratorA NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood, to avoid inhalation of dust particles.[8]
Protective Clothing Laboratory CoatA full-length lab coat should be worn to prevent contamination of personal clothing.[8] Contaminated clothing should be removed immediately and laundered separately before reuse.[8]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound. The following step-by-step procedure outlines the process from preparation to clean-up.

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling of this compound powder.[8]
  • Assemble all necessary equipment and materials, including PPE, before handling the chemical.
  • An eyewash station and safety shower should be readily accessible.

2. Weighing and Aliquoting:

  • Handle the powder carefully to minimize dust generation.[8]
  • Use a dedicated spatula and weighing vessel.
  • Close the primary container tightly after use.

3. Dissolution:

  • If preparing a solution, add the powder slowly to the solvent to avoid splashing.
  • Ensure the process is conducted within a fume hood.

4. Post-Handling and Clean-up:

  • Wipe down the work area with a damp cloth to collect any dust particles.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after handling.[7][8]

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B Ensure Safety First C Weigh this compound Powder B->C Proceed to Handling D Prepare Solution (if required) C->D Careful Transfer E Clean Work Area D->E After Use F Dispose of Waste E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste, including contaminated gloves, wipes, and weighing paper, should be placed in a clearly labeled, sealed container for hazardous waste.

    • Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[7][8]

  • Disposal Procedure:

    • All waste must be handled in accordance with local, state, and federal regulations.[8]

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical waste.

    • Contaminated containers should be handled as the product itself unless properly decontaminated.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.